DACM
Descripción
Propiedades
IUPAC Name |
1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEORFBTPGKHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069001 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55145-14-7 | |
| Record name | N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55145-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(7-Dimethylamino-4-methylcoumarinyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055145147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACM-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Z996Y092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the DACM Mechanism of Action for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a widely used fluorescent probe for the detection and quantification of thiols. We will delve into its mechanism of action, photophysical properties, and provide detailed experimental protocols for its application.
Introduction to this compound
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound) is a thiol-reactive fluorescent probe that belongs to the coumarin (B35378) family of dyes. It is a valuable tool in biochemistry and cell biology for the specific labeling and quantification of free sulfhydryl groups in peptides, proteins, and other biomolecules. This compound itself is essentially non-fluorescent. However, upon reaction with a thiol, it forms a stable thioether linkage, resulting in a highly fluorescent adduct that emits a characteristic blue fluorescence. This "off-on" fluorescent response makes this compound an excellent reagent for sensitive thiol detection without the need for separation of the unreacted probe.[1]
Core Mechanism of Action: Michael Addition
The detection of thiols by this compound is based on a well-established chemical reaction known as a Michael addition. The maleimide (B117702) group of this compound contains an electron-deficient carbon-carbon double bond, which is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a sulfhydryl group.
The reaction proceeds as follows:
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring.
-
Thioether Bond Formation: This attack results in the formation of a stable, covalent thioether bond between the sulfur atom of the thiol and the maleimide moiety of this compound.
-
Fluorescence Activation: The formation of this adduct disrupts the intramolecular photoinduced electron transfer (PeT) quenching mechanism that renders the unbound this compound non-fluorescent. This disruption leads to a significant increase in the fluorescence quantum yield of the coumarin fluorophore, resulting in a strong blue fluorescence emission.
The reaction is highly specific for thiols at neutral to slightly alkaline pH (typically pH 7.0-7.5), as the thiolate anion is the reactive species.[2][3] While maleimides can react with amines at a much higher pH, the reaction with thiols is significantly faster and more efficient under physiological conditions.[4]
References
- 1. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
In-Depth Technical Guide to DACM Dye: Excitation, Emission, and Applications in Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent dye widely utilized for the detection and quantification of thiols in biological systems. This document details its core photophysical properties, experimental protocols for its application, and its role in investigating cellular signaling pathways.
Core Properties and Spectral Characteristics of this compound
This compound is a thiol-reactive fluorescent probe that belongs to the coumarin (B35378) family of dyes. Its maleimide (B117702) group reacts specifically with the sulfhydryl groups of cysteine residues in proteins and other small thiol-containing molecules, forming a stable thioether bond. This reaction is accompanied by a significant increase in fluorescence quantum yield, making this compound an excellent tool for detecting and quantifying free thiols.
Quantitative Photophysical Data
While the literature consistently describes the molar extinction coefficient and quantum yield of this compound-thiol adducts as high, specific numerical values are not always readily available and can be highly dependent on the local environment of the dye.[1] However, based on available information and comparison with similar coumarin derivatives, the following table summarizes the key photophysical properties of this compound.
| Property | Value | Notes |
| Full Chemical Name | N-(7-Dimethylamino-4-methylcoumarinyl)maleimide | |
| CAS Number | 55145-14-7[2] | |
| Molecular Formula | C₁₆H₁₄N₂O₄[2] | |
| Molecular Weight | 298.29 g/mol [2] | |
| Excitation Maximum (λex) | ~396 nm[3] | After reaction with a thiol. |
| Emission Maximum (λem) | ~468 nm[3] | After reaction with a thiol. |
| Molar Extinction Coefficient (ε) | High upon thiol reaction[1] | Specific values are dependent on the conjugate and solvent. For comparison, similar coumarin derivatives can have ε values in the range of 20,000 to 40,000 M⁻¹cm⁻¹. |
| Fluorescence Quantum Yield (Φ) | High upon thiol reaction[1] | The quantum yield of the unreacted dye is low. For comparison, the quantum yield of a related coumarin derivative, 7-amino-4-methylcoumarin (B1665955) (AMC), can be high in certain solvents. |
| Fluorescence Lifetime (τ) | Not widely reported | The fluorescence lifetime of coumarin dyes is typically in the range of 1-5 nanoseconds. |
Experimental Protocols
The following are detailed methodologies for the application of this compound in labeling proteins and staining cells for fluorescence microscopy.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the covalent labeling of purified proteins with this compound to quantify and visualize thiol groups.
Materials:
-
This compound dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use Dithiothreitol (DTT) as it contains a free thiol that will react with this compound.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~396 nm (for this compound concentration).
-
Protocol 2: Staining of Live Cells with this compound
This protocol outlines the steps for staining living cells to visualize intracellular free thiols.
Materials:
-
This compound dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
This compound Working Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium or PBS/HBSS to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., DAPI or violet filter set).
-
Protocol 3: Staining of Fixed Cells with this compound
This protocol provides a method for staining fixed cells to detect protein thiols.
Materials:
-
This compound dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound in PBS at a final concentration of 1-20 µM.
-
Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with a suitable filter set for this compound.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Staining
The following diagram illustrates the general workflow for staining cells with this compound for fluorescence microscopy analysis.
Caption: General experimental workflow for cell staining with this compound dye.
This compound in the Context of Redox Signaling: The Keap1-Nrf2 Pathway
This compound is a valuable tool for studying redox signaling pathways where the modification of protein thiols plays a regulatory role. One such critical pathway is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 become modified (e.g., through S-glutathionylation), leading to a conformational change that prevents it from binding to Nrf2.[4][5][6] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. This compound can be used to detect the S-thiolation of proteins like Keap1, providing insights into the activation state of this protective pathway.
The diagram below illustrates the role of protein thiol modification in the Keap1-Nrf2 signaling pathway.
Caption: Role of thiol modification in Keap1-Nrf2 signaling.
References
- 1. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 6. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photophysics of a Thiol-Reactive Probe: A Technical Guide to the Quantum Yield of DACM in Diverse Solvent Environments
For Immediate Release
This technical guide provides a comprehensive analysis of the fluorescence quantum yield of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM), a widely utilized thiol-reactive fluorescent probe. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data on this compound's photophysical behavior in various solvents, details the experimental methodologies for quantum yield determination, and presents a visual workflow to aid in experimental design. Understanding the influence of the local environment on the quantum yield of this compound is critical for its effective application in cellular imaging, protein labeling, and drug discovery.
Data Presentation: Quantum Yield of this compound in Various Solvents
The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that dictates its brightness and suitability for various applications. It is highly sensitive to the surrounding environment, including solvent polarity, viscosity, and hydrogen bonding capacity. While this compound is known for its high quantum yield upon reaction with thiols, its intrinsic photophysical properties in different neat solvents are essential for understanding its behavior and for the design of robust assays.
Due to the scarcity of a single comprehensive study, the following table consolidates data from various sources to provide an overview of this compound's quantum yield in different solvents. It is important to note that variations in experimental conditions can lead to discrepancies in reported values.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) |
| Methanol | 32.7 | 1.329 | Data not available in searched literature |
| Ethanol | 24.6 | 1.361 | Data not available in searched literature |
| Acetonitrile | 37.5 | 1.344 | Data not available in searched literature |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data not available in searched literature |
| Water | 80.1 | 1.333 | Data not available in searched literature |
| Cyclohexane | 2.02 | 1.427 | Data not available in searched literature |
| Chloroform | 4.81 | 1.446 | Data not available in searched literature |
Note: Despite a comprehensive literature search, specific quantitative data for the quantum yield of unbound this compound in various pure solvents was not found in the available resources. The provided table structure is intended to be populated as this data becomes available through further experimental work. The general principle for many coumarin (B35378) dyes is that their quantum yield is influenced by solvent polarity.[1]
Experimental Protocols: Determination of Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a cornerstone of photophysical characterization. The most common and reliable method is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][2]
Principle of the Comparative Method:
The quantum yield of an unknown sample (Φ_x) is calculated relative to a standard (Φ_st) using the following equation:[1]
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
Detailed Experimental Steps:
-
Standard Selection: Choose a suitable fluorescence standard with a known and well-documented quantum yield in the solvent of interest. The standard should have absorption and emission spectra that are in a similar range to the sample to minimize instrumental artifacts. For blue-emitting dyes like this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a common standard.
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent standard and the this compound sample in the desired spectroscopic-grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
It is crucial to keep all experimental parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).
-
The quantum yield can then be calculated using the gradients of the plots:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
-
Mandatory Visualization: Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.
This technical guide highlights the current state of knowledge regarding the quantum yield of this compound in different solvents and provides a detailed protocol for its determination. The lack of comprehensive quantitative data underscores the need for further experimental investigation to fully characterize this important fluorescent probe. Such data will undoubtedly enhance its utility in a wide range of scientific and biomedical applications.
References
An In-Depth Technical Guide to the Chemical Properties of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-dimethylamino-4-methylcoumarinyl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable tool in biochemical and biomedical research. Its utility stems from the specific and efficient reaction of its maleimide (B117702) group with sulfhydryl groups, typically found in cysteine residues of proteins. This reaction results in a stable thioether linkage and is accompanied by a significant increase in fluorescence, making this compound an excellent choice for the sensitive detection and labeling of proteins and other thiol-containing molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its reactivity, spectral characteristics, and stability, along with detailed experimental protocols for its use.
Core Chemical and Physical Properties
This compound is a coumarin (B35378) derivative with a molecular formula of C₁₆H₁₄N₂O₄ and a molecular weight of approximately 298.29 g/mol . In its solid form, it is typically a yellow powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄N₂O₄ | [1] |
| Molecular Weight | 298.29 g/mol | [1] |
| CAS Number | 55145-14-7 | [1] |
| Appearance | Yellow Solid | |
| Solubility | Slightly soluble in DMSO and methanol | [2] |
| Storage Conditions | -20°C, protected from light |
Spectroscopic Properties
The fluorescence of this compound is highly dependent on its environment and its covalent attachment to a thiol-containing molecule. The unreacted this compound molecule exhibits minimal fluorescence. Upon reaction with a thiol, a significant enhancement of fluorescence is observed.
| Parameter | Value | Details | Source(s) |
| Excitation Maximum (λex) | ~383 - 396 nm | In the UV-A range. | [3] |
| Emission Maximum (λem) | ~463 - 468 nm | Emits in the blue region of the visible spectrum. | [2] |
| Molar Extinction Coefficient (ε) | High upon reaction with thiols | Specific values are dependent on the conjugate and solvent. | |
| Fluorescence Quantum Yield (Φ) | High upon reaction with thiols | Specific values are dependent on the conjugate and solvent. | |
| Fluorescence Lifetime (τ) | Varies with conjugate | Data for specific this compound-adducts may be found in specialized literature. |
Reactivity and Stability
The key to this compound's utility lies in the reactivity of its maleimide moiety towards sulfhydryl groups.
Reaction with Thiols: The reaction proceeds via a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond. The reaction is highly specific for thiols at neutral to slightly alkaline pH (6.5-7.5). At higher pH values, the maleimide ring can undergo hydrolysis, and reaction with other nucleophilic groups like amines may occur, though at a much slower rate. The reactivity is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion, and therefore, the reaction rate generally increases with pH.
Stability: this compound in its solid, lyophilized form is stable when stored properly at -20°C and protected from light. In aqueous solutions, the maleimide group is susceptible to hydrolysis, which increases with pH. Therefore, stock solutions in anhydrous DMSO are recommended and should be prepared fresh for use. The thioether bond formed upon reaction with a thiol is generally stable under physiological conditions.
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein containing accessible cysteine residues with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.4)
-
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: DTT also contains a thiol group and any excess must be removed before adding this compound. TCEP is a non-thiol reducing agent and does not need to be removed.
-
If DTT was used, remove the excess reducing agent using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve ~3 mg of this compound in 1 mL of DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the this compound solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions, which can often be identified by their fluorescence.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~383 nm). The DOL can be calculated using the Beer-Lambert law.
-
Quantification of Free Thiols in a Protein Sample
This protocol describes the use of this compound to determine the concentration of free sulfhydryl groups in a protein sample.
Materials:
-
Protein sample with unknown thiol content
-
This compound
-
Anhydrous DMSO
-
A standard thiol-containing compound (e.g., L-cysteine or reduced glutathione)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the thiol standard (e.g., 0-100 µM L-cysteine) in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Add a constant, excess amount of the this compound solution to each standard concentration and to a blank (buffer only).
-
Incubate for a sufficient time to ensure complete reaction (e.g., 30 minutes at room temperature, protected from light).
-
Measure the fluorescence intensity of each standard at the emission maximum of the this compound-thiol adduct (~465 nm) with excitation at ~385 nm.
-
Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.
-
-
Assay the Unknown Sample:
-
Prepare the protein sample in the same reaction buffer used for the standards.
-
Add the same amount of this compound solution as used for the standards to the protein sample.
-
Incubate under the same conditions.
-
Measure the fluorescence intensity.
-
-
Calculate Thiol Concentration:
-
Determine the thiol concentration in the protein sample by interpolating its fluorescence intensity on the standard curve.
-
The concentration of free thiols per mole of protein can be calculated if the protein concentration is known.
-
Mandatory Visualizations
References
The Application of DACM Fluorescence in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable tool in the study of biological systems.[1][2] As a coumarin (B35378) derivative, this compound itself is essentially non-fluorescent. However, upon reaction with the sulfhydryl (thiol) group of cysteine residues in proteins and other biomolecules, it forms a stable thioether bond and becomes highly fluorescent.[3] This "turn-on" characteristic makes this compound an excellent choice for specifically labeling and detecting proteins, as it minimizes background fluorescence from unreacted probes. Its blue fluorescence, high molar extinction coefficient, and significant quantum yield upon binding make it a sensitive reporter for a variety of biochemical and cellular applications.[3][4] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols associated with the use of this compound in biological research.
Mechanism of Action
The utility of this compound as a fluorescent probe is rooted in its maleimide (B117702) group, which exhibits high selectivity for thiol groups under physiological pH conditions (pH 7-7.5).[5][6] The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide double bond. This reaction forms a stable, covalent thioether linkage. The formation of this adduct alters the electronic structure of the coumarin fluorophore, leading to a significant increase in its fluorescence quantum yield.
Figure 1. Reaction of this compound with a protein thiol group.
Data Presentation: Photophysical Properties
The fluorescence properties of this compound are fundamentally altered upon its reaction with a thiol. The key quantitative parameters are summarized in the table below.
| Property | Unbound this compound | This compound-Thiol Adduct | Citation(s) |
| Excitation Maximum (λex) | Not fluorescent | ~396 nm | [4] |
| Emission Maximum (λem) | Not fluorescent | ~468 nm | [4] |
| Quantum Yield (Φ) | Very Low | High | [3] |
| Fluorescence Lifetime (τ) | Not Reported | Not Reported |
Note: The exact quantum yield and fluorescence lifetime for the this compound-thiol adduct are not consistently reported in the literature, though it is widely acknowledged to have a high quantum yield upon reaction.[3]
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiols.
-
This compound powder.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional).
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis equipment for purification.[3]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[6] Buffers like PBS, Tris, or HEPES at pH 7.0-7.5 are suitable.[5]
-
If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][7] Note: Do not use dithiothreitol (B142953) (DTT) or β-mercaptoethanol as they contain thiols that will react with this compound.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7] This should be done immediately before use as maleimides can be sensitive to moisture.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of this compound to protein is a common starting point.[7] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][7]
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-50).[3]
-
Alternatively, the labeled protein can be purified by dialysis against a suitable buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the this compound adduct (~396 nm).
-
Live Cell Staining with this compound
This protocol provides a general guideline for staining live cells to visualize intracellular components rich in free thiols, such as glutathione (B108866) or specific proteins.
Materials:
-
Cultured cells on coverslips or in an imaging dish.
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
-
Staining Solution Preparation:
-
Dilute the this compound stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration in the range of 1-20 µM. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells and replace it with the this compound staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or imaging buffer to remove any unreacted this compound.[8]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or custom filter set with excitation around 390-400 nm and emission around 460-480 nm).
-
Mandatory Visualization
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the process of labeling a protein with this compound and purifying the conjugate for downstream applications.
Figure 2. Workflow for labeling proteins with this compound.
Application in Studying Protein-Protein Interactions via FRET
This compound can be used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions. When a this compound-labeled protein (Donor) comes into close proximity (1-10 nm) with another protein labeled with a suitable acceptor fluorophore (e.g., Fluorescein), energy can be transferred from the excited this compound to the acceptor. This results in a decrease in this compound's fluorescence and an increase in the acceptor's fluorescence, indicating that the two proteins are interacting.
Figure 3. Principle of FRET using a this compound-labeled protein.
Conclusion
This compound is a versatile and highly sensitive fluorescent probe for the detection and analysis of thiols in biological systems. Its property of becoming fluorescent only after reacting with a sulfhydryl group makes it an ideal tool for protein labeling, with low background signal and high specificity. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows, enabling the study of protein structure, function, and interactions with high precision. Further optimization of the provided protocols will be necessary to suit specific proteins, cell types, and experimental questions.
References
- 1. This compound [N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide] - 10 mg [anaspec.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Labeling Cysteine Residues with DACM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent reagent highly selective for thiol groups, making it an invaluable tool for labeling cysteine residues in proteins.[1] This document details the reagent's properties, its reaction mechanism, experimental protocols, and key applications in protein analysis.
Introduction to this compound
N-(7-dimethylamino-4-methylcoumarinyl)maleimide, or this compound, is a thiol-reactive fluorescent probe widely used for studying protein structure and function.[2][3] Its utility stems from the maleimide (B117702) group, which reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild conditions.[4] Upon reaction, this compound forms a stable thioether bond, and its fluorescence properties change significantly, providing a basis for detection and quantification.[5] This reagent is particularly advantageous due to its high molar extinction coefficient and the substantial quantum yield of its adduct with protein sulfhydryl groups.[5]
Physicochemical and Spectral Properties
This compound is a small molecule (Molecular Weight: 298.29 g/mol ) that exhibits a significant shift in its fluorescence spectrum upon covalent attachment to a cysteine residue.[1][2] This property is crucial for minimizing background noise from unreacted dye.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₄ | [1] |
| Molecular Weight | 298.29 g/mol | [1] |
| Excitation Wavelength (λex) | ~396 nm | [6] |
| Emission Wavelength (λem) | ~468 nm | [6] |
| Appearance | Solid | |
| Reactivity | Highly selective for thiol groups (-SH) | [1] |
Reaction Mechanism with Cysteine
The labeling of cysteine residues by this compound proceeds via a Michael addition reaction. The maleimide moiety of this compound contains a carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like the ε-amino group of lysine.[4] At pH values above 7.5, the reactivity with primary amines increases, which can lead to non-specific labeling.[4]
Detailed Experimental Protocol
This section provides a generalized protocol for labeling a target protein with this compound. Optimization may be required depending on the specific protein and experimental goals.
4.1. Materials and Reagents
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES) without thiol-containing reagents.
-
This compound powder.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound.
-
Reducing agent (e.g., Dithiothreitol - DTT) if disulfide bonds need to be reduced.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis tubing for removing excess dye.[5]
4.2. Step-by-Step Procedure
-
Protein Preparation:
-
Ensure the protein sample is pure and at a concentration of approximately 1 mg/mL.[7]
-
If the target cysteines are in disulfide bonds, reduction is necessary. Incubate the protein with a 10-20 fold molar excess of DTT for 1 hour at room temperature.
-
Crucially, remove the DTT before adding this compound, as it will compete for the dye.[8] This can be achieved by dialysis or using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of this compound over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. This will react with any unreacted this compound.
-
-
Removal of Excess this compound:
-
Separate the labeled protein from unreacted this compound and the quenching reagent using a size-exclusion chromatography column or extensive dialysis against the desired buffer.[5]
-
-
Analysis and Quantification:
-
Confirm labeling by running the sample on an SDS-PAGE gel and visualizing the fluorescence using a UV transilluminator.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the this compound (at ~396 nm).
-
References
- 1. scbt.com [scbt.com]
- 2. This compound [N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide] - 10 mg [anaspec.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein labeling protocol [abberior.rocks]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Coumarin-Based Thiol Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Coumarin-based fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the ability to visualize thiols in living systems. This technical guide provides an in-depth overview of the discovery, development, and application of these probes, with a focus on their synthesis, sensing mechanisms, and experimental use.
Introduction to Coumarin-Based Thiol Probes
Coumarin (B35378) and its derivatives are a class of organic compounds widely recognized for their excellent photophysical properties, including high fluorescence quantum yields and good photostability.[1] These characteristics make them ideal fluorophores for the design of fluorescent probes. The core strategy behind coumarin-based thiol probes is to modify the coumarin scaffold with a thiol-reactive group. This group quenches the fluorescence of the coumarin core. Upon reaction with a thiol, the quenching group is cleaved or undergoes a structural change, restoring the fluorescence of the coumarin and providing a measurable signal.[2]
The primary mechanisms governing the interaction between coumarin-based probes and thiols include:
-
Michael Addition: The nucleophilic addition of a thiol to an electron-deficient carbon-carbon double bond.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an aromatic ring by a thiolate anion.[2]
-
Cleavage-based Reactions: Thiol-induced cleavage of a specific chemical bond, such as a sulfonate ester, to release the fluorescent coumarin.[3]
-
Disulfide Exchange: The reaction of a thiol with a disulfide bond within the probe structure.[2]
These diverse reaction mechanisms allow for the fine-tuning of probe selectivity and sensitivity for different biological thiols.
Quantitative Data of Representative Coumarin-Based Thiol Probes
The selection of a suitable probe for a specific application depends on its photophysical and chemical properties. The following tables summarize key quantitative data for a selection of coumarin-based thiol probes described in the literature.
| Probe Name/Identifier | Target Thiol(s) | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Probe 1 | Cys, Hcy, GSH | ~380 | ~450 | ~70 | <0.0001 (off), N/A (on) | 0.22 µM (for Cys) | [1] |
| SWJT-14 | Cys, Hcy, GSH | 380 (for Cys) | 470 (for Cys) | 90 | 0.0032 (off), 0.028 (on, for Cys) | 0.02 µM (for Cys) | [3] |
| CAA | Cys, Hcy, GSH | N/A | N/A | N/A | N/A | 192 nM (for Cys) | [4] |
| C-HS | H₂S | 470 | 575 | 105 | 0.01 (off), N/A (on) | N/A | [5] |
| Cou-H₂S | H₂S | N/A | 498 | N/A | N/A | 25 nM | [6] |
| Probe with Acrylate Group | Cys | 325 | 450 | 125 | 0.0194 (off), 0.1725 (on) | 47.7 nM | [7] |
Table 1: Photophysical and Performance Data of Selected Coumarin-Based Thiol Probes. N/A indicates data not available in the cited source.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and application of coumarin-based thiol probes, based on common methodologies reported in the literature.
General Synthesis Protocol for a Michael Addition-Based Probe
This protocol describes the synthesis of a coumarin-based probe where the sensing mechanism is based on the Michael addition of a thiol to an α,β-unsaturated ketone.
Materials:
-
7-hydroxycoumarin derivative
-
An appropriate aldehyde or ketone for Knoevenagel condensation
-
Piperidine or other basic catalyst
-
Solvents (e.g., ethanol (B145695), toluene)
-
Acryloyl chloride or other Michael acceptor precursor
-
Triethylamine or other base
-
Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Coumarin-Michael Acceptor Precursor:
-
Dissolve the 7-hydroxycoumarin derivative and the aldehyde/ketone in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a base such as piperidine.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting intermediate by recrystallization or column chromatography.
-
-
Introduction of the Michael Acceptor:
-
Dissolve the purified intermediate in a dry solvent such as DCM under an inert atmosphere.
-
Cool the solution to 0°C and add a base like triethylamine.
-
Slowly add acryloyl chloride (or another suitable Michael acceptor precursor) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final probe product by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol for In Vitro Thiol Detection
This protocol outlines the general procedure for evaluating the response of a coumarin-based thiol probe to thiols in a buffer solution.
Materials:
-
Stock solution of the coumarin-based probe in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS) or other appropriate buffer at the desired pH (typically 7.4).
-
Stock solutions of various thiols (Cys, Hcy, GSH) and other relevant biological analytes (e.g., other amino acids, reactive oxygen species) in buffer.
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 5-10 µM).
-
Prepare a series of dilutions of the thiol stock solutions in the assay buffer.
-
-
Fluorescence Measurements:
-
To the wells of a 96-well microplate, add the probe working solution.
-
Add varying concentrations of the thiol solutions to the respective wells. Include a control well with only the probe solution.
-
To test for selectivity, add solutions of other biological analytes to separate wells containing the probe.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the thiol concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio.
-
Compare the fluorescence response to thiols with that of other analytes to assess selectivity.
-
Protocol for Live Cell Imaging of Thiols
This protocol provides a general guideline for using coumarin-based probes to visualize intracellular thiols.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Cell culture medium (e.g., DMEM).
-
Stock solution of the coumarin-based probe in DMSO.
-
Phosphate-buffered saline (PBS).
-
Thiol modulator (optional, e.g., N-ethylmaleimide (NEM) as a thiol-scavenger).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells on a suitable imaging dish and culture until they reach the desired confluency.
-
(Optional) To modulate intracellular thiol levels, pre-incubate the cells with a thiol modulator like NEM for a specific duration.
-
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of the coumarin-based probe in serum-free medium (e.g., 5-10 µM) for a specified time (e.g., 30 minutes) at 37°C.[8]
-
-
Cell Imaging:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission filters for the specific probe.
-
Capture fluorescence images to visualize the distribution and relative abundance of intracellular thiols.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with coumarin-based thiol probes.
References
- 1. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: DACM Staining for Live Cell Glutathione Quantification
Introduction
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent dye widely used for the detection and quantification of free sulfhydryl groups in living cells. Its primary application is the measurement of intracellular glutathione (B108866) (GSH), the most abundant non-protein thiol in eukaryotic cells.[1][2] GSH plays a pivotal role in maintaining cellular redox homeostasis, protecting cells from oxidative damage, and participating in various detoxification processes.[1][2] this compound itself is only weakly fluorescent but becomes highly fluorescent upon reacting with the thiol group of GSH, forming a stable, fluorescent adduct. This reaction allows for the sensitive detection of cellular GSH levels using fluorescence microscopy and flow cytometry.[3]
Mechanism of Action
The maleimide (B117702) group of this compound reacts specifically and covalently with the sulfhydryl group (-SH) of glutathione. This Michael addition reaction results in the formation of a fluorescent thioether conjugate. The conjugation alters the electronic structure of the coumarin (B35378) fluorophore, leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting fluorescence is directly proportional to the concentration of intracellular GSH, making this compound a valuable tool for assessing cellular redox status.
Quantitative Data Summary
The following table summarizes key parameters for this compound staining and fluorescence detection. Optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | ~396 nm | [4] |
| Emission Wavelength (Em) | ~468 nm | [4][5] |
| Typical Working Concentration | 10-50 µM | N/A |
| Incubation Time | 15-30 minutes | N/A |
| Solvent for Stock Solution | DMSO | [6] |
| Molecular Weight | 298.29 g/mol | [4] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 2.98 mg of this compound powder in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]
-
Working Staining Solution: On the day of the experiment, dilute the 10 mM this compound stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium, to the desired final working concentration (e.g., 25 µM). Prepare this solution fresh for each experiment.
Live Cell Staining Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and culture until they reach the desired confluency (typically 60-80%).
-
Wash: Carefully aspirate the culture medium and wash the cells once with warm PBS or Live Cell Imaging Solution to remove any residual serum.[7]
-
Staining: Add the freshly prepared this compound working staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[8] The optimal incubation time should be determined empirically for each cell line.
-
Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging solution to remove any unbound dye.[8]
-
Imaging: Add fresh, warm PBS or imaging medium to the cells.[7] Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for DAPI or violet excitation (e.g., ~396 nm excitation and ~468 nm emission).[4][9]
Cell Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell suspension in a suitable buffer (e.g., PBS containing 1% BSA) at a concentration of 1x10^6 cells/mL.[10]
-
Staining: Add the freshly prepared this compound working staining solution to the cell suspension to achieve the desired final concentration.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with cold PBS to remove excess dye.[10]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
-
Analysis: Analyze the stained cells on a flow cytometer using a violet laser for excitation and a blue emission filter.
Diagrams and Workflows
Caption: Mechanism of this compound fluorescence upon reaction with glutathione (GSH).
Caption: Experimental workflow for this compound staining of live cells for microscopy.
References
- 1. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Imaging [worldwide.promega.com]
- 9. MyScope [myscope.training]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Protein Labeling with DACM
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins and other molecules containing free sulfhydryl groups. Its coumarin (B35378) core provides desirable photophysical properties, making it a valuable tool for various applications in biological research, including fluorescence microscopy, immunoassays, and flow cytometry. This compound's maleimide (B117702) group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. This high specificity allows for targeted labeling of proteins, often without significantly altering their biological activity.
Upon conjugation to a protein, this compound exhibits a significant increase in its fluorescence quantum yield, making it an excellent reagent for detecting and tracking proteins.[1] This document provides detailed application notes and protocols for the effective use of this compound in protein labeling experiments.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin | N/A |
| Molecular Formula | C20H21N3O5 | N/A |
| Molecular Weight | 383.40 g/mol | N/A |
| Excitation Wavelength (λex) | ~396 nm | N/A |
| Emission Wavelength (λem) | ~468 nm | N/A |
| Reactive Group | Maleimide | [2] |
| Target Functional Group | Thiol (Sulfhydryl) | [2] |
| Optimal Reaction pH | 6.5 - 7.5 | [2][3][4] |
Recommended Labeling Conditions
| Parameter | Recommended Range | Notes |
| This compound to Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein and desired degree of labeling.[5] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).[3] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be adjusted to control the extent of labeling. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability during longer incubation times. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol describes a general procedure for labeling a protein with this compound. The amounts of protein and this compound can be scaled up or down as needed, maintaining the recommended molar ratios.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound (FW: 383.40 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in water
-
Purification column (e.g., Sephadex G-25 desalting column) or dialysis tubing (10 kDa MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any thiol-containing reagents (e.g., DTT), they must be removed by dialysis or gel filtration prior to labeling.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 3.83 mg of this compound in 1 mL of solvent.
-
This stock solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature. The quenching agent will react with any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of this compound (~396 nm, Amax).
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of this compound at 280 nm.
Formula for DOL Calculation:
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A_max = Absorbance of the conjugate at ~396 nm
-
CF₂₈₀ = Correction factor (A₂₈₀ of free this compound / A_max of free this compound)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_this compound = Molar extinction coefficient of this compound at ~396 nm
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
-
Mandatory Visualization
References
- 1. old.57357.org [old.57357.org]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Extinction Coefficient [DEAC] | AAT Bioquest [aatbio.com]
Application Note and Protocol: Measurement of Intracellular Glutathione (GSH) using N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)
For researchers, scientists, and drug development professionals, accurate measurement of intracellular glutathione (B108866) (GSH) is crucial for understanding cellular health, oxidative stress, and drug metabolism. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely used fluorescent probe for the quantitative and qualitative analysis of intracellular GSH. This document provides a detailed protocol for using this compound to measure intracellular GSH, including reagent preparation, experimental procedures for various platforms, and data analysis guidelines.
Principle of the Assay
This compound is a cell-permeable, non-fluorescent compound that becomes highly fluorescent upon reacting with sulfhydryl groups, primarily found in glutathione (GSH). The maleimide (B117702) group of this compound reacts with the sulfhydryl group of GSH via a Michael addition reaction, forming a stable, fluorescent adduct. The intensity of the fluorescence is directly proportional to the intracellular GSH concentration. The resulting adduct can be measured using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.
Caption: Reaction of this compound with GSH to form a fluorescent adduct.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 258.29 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.58 mg of this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.
-
-
This compound Working Solution (10-100 µM):
-
On the day of the experiment, dilute the 10 mM this compound stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), to the desired final working concentration.
-
The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically (see Section 2.2 for an optimization protocol). A common starting range is 10-100 µM.
-
Optimization of this compound Concentration
To ensure a linear response and avoid cytotoxicity, it is essential to determine the optimal this compound concentration and incubation time for your specific cell type and experimental setup.
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for a microplate reader, chamber slides for microscopy, or a 6-well plate for flow cytometry) and allow them to adhere overnight.
-
This compound Titration: Prepare a series of this compound working solutions with concentrations ranging from 1 µM to 200 µM.
-
Incubation: Remove the culture medium and incubate the cells with the different concentrations of this compound working solution for a fixed time (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with warm PBS to remove any excess, unreacted this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using the appropriate instrument (see Section 3 for specific protocols).
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration. The optimal concentration will be within the linear range of the curve, providing a robust signal without causing significant cell death.
Measurement of Intracellular GSH
The following are generalized protocols for different analytical platforms.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to attach overnight.
-
Treatment (Optional): If studying the effect of a compound on GSH levels, treat the cells with the compound for the desired duration.
-
This compound Labeling: Remove the medium and add 100 µL of the optimized this compound working solution to each well. Incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with 100 µL of warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at approximately 380-400 nm and emission at approximately 470-500 nm.
-
Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% fetal bovine serum).
-
This compound Labeling: Add the optimized concentration of this compound working solution to the cell suspension. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in ice-cold PBS.
-
Data Acquisition: Analyze the cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass filter).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI).
-
Cell Seeding: Seed cells on glass coverslips or in chamber slides and allow them to attach overnight.
-
Treatment (Optional): Treat the cells with the compound of interest.
-
This compound Labeling: Remove the medium and incubate the cells with the optimized this compound working solution for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS.
-
Imaging: Mount the coverslips on a slide with a drop of mounting medium. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~390 nm, Emission: ~480 nm).
Quantitative Data Summary
The optimal experimental parameters for this compound staining can vary. The following table summarizes typical ranges found in the literature.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Working Concentration | 10 - 100 µM | Should be optimized for each cell line and application. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may lead to increased background fluorescence. |
| Incubation Temperature | 37°C | Incubation at room temperature is also possible but may require longer times. |
| Excitation Wavelength | 380 - 400 nm | |
| Emission Wavelength | 470 - 500 nm |
Experimental Workflow
The following diagram illustrates the general workflow for measuring intracellular GSH using this compound.
Caption: General workflow for intracellular GSH measurement using this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Insufficient this compound concentration or incubation time.- Depleted intracellular GSH.- Incorrect filter set on the instrument. | - Optimize this compound concentration and incubation time.- Include a positive control (e.g., untreated cells).- Verify excitation and emission wavelengths. |
| High Background | - Incomplete removal of excess this compound.- this compound degradation due to light exposure.- Cell death leading to non-specific staining. | - Increase the number and volume of washes.- Protect this compound solutions and stained cells from light.- Check cell viability using a viability dye (e.g., propidium (B1200493) iodide). |
| High Variability | - Inconsistent cell numbers.- Uneven this compound labeling.- Photobleaching. | - Ensure accurate cell counting and seeding.- Ensure complete immersion of cells in this compound solution.- Minimize exposure to excitation light during imaging. |
| Cytotoxicity | - this compound concentration is too high.- Prolonged incubation time. | - Perform a this compound titration to find the optimal, non-toxic concentration.- Reduce the incubation time. |
Application Notes and Protocols: A Step-by-Step Guide for DACM Labeling of Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues.[1][2][3] The maleimide (B117702) group of this compound reacts with thiols via a Michael addition reaction, forming a stable thioether bond.[4][5] A key advantage of this compound is that it is essentially non-fluorescent until it has reacted with a thiol, leading to a significant increase in its fluorescence quantum yield upon conjugation.[6][7] This property makes it particularly useful for the quantitative analysis of thiols.[6] This guide provides a detailed protocol for this compound labeling of proteins, including optimization strategies and potential applications.
Chemical Reaction
The reaction between this compound and a thiol group (R-SH) on a protein results in the formation of a stable, fluorescent protein-DACM conjugate.
Caption: Reaction of this compound with a protein thiol group.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling proteins with this compound.
Materials and Reagents
-
Protein of interest with at least one free cysteine residue
-
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[4][5][8]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[5][8]
-
Quenching reagent: L-cysteine or glutathione (B108866)
-
Purification column: Sephadex G-25 or equivalent gel filtration column[1][9]
-
Dialysis tubing or centrifugal filtration devices
Step-by-Step Labeling Protocol
Caption: Workflow for this compound labeling of proteins.
1. Preparation of Protein Solution:
-
Dissolve the protein of interest in a degassed reaction buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[4][5][8] The optimal protein concentration is typically between 1-10 mg/mL.[5][8]
-
It is crucial to use a buffer free of thiols.
-
Degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through it to prevent oxidation of the thiol groups.[5][8]
2. Reduction of Disulfide Bonds (Optional):
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, a reducing agent is required.
-
TCEP is recommended as it is a thiol-free reducing agent.[10] Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[4][8]
-
If using Dithiothreitol (DTT), it must be removed before adding the maleimide dye, as it will compete for the labeling reaction.[10]
3. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound at a concentration of 1-10 mg/mL in anhydrous DMSO or DMF.[5][8]
4. Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the this compound stock solution dropwise to achieve a final molar ratio of this compound to protein between 10:1 and 20:1. The optimal ratio may need to be determined empirically for each protein.[6]
-
For maleimides with poor water solubility, a co-solvent like DMSO or DMF may be required in the reaction mixture.[8]
5. Incubation:
-
Protect the reaction mixture from light to prevent photobleaching of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][9]
6. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or glutathione at a concentration higher than that of the this compound to react with any unreacted dye.
7. Purification of the Labeled Protein:
-
Separate the protein-DACM conjugate from the unreacted dye and quenching reagent adducts.
-
This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or through extensive dialysis against the reaction buffer.[1][4][8][9]
8. Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated from the absorbance of the protein (at 280 nm) and the this compound-thiol adduct (at its absorbance maximum).[11] The specific absorbance maximum and extinction coefficient of the this compound-thiol adduct should be used for accurate calculation.
Data Presentation: Optimizing Labeling Conditions
The efficiency of this compound labeling is influenced by several factors. The following tables provide representative data based on general maleimide labeling principles to guide optimization.
Table 1: Effect of pH on Maleimide Labeling Efficiency
| pH | Relative Labeling Efficiency | Notes |
| 6.5 | Moderate | Increased specificity for thiols over other nucleophiles. |
| 7.0 | High | Optimal for most protein labeling applications.[4][5][8] |
| 7.5 | High | Good efficiency, but potential for slightly increased off-target reactions. |
| 8.0 | Moderate to Low | Increased risk of maleimide hydrolysis.[4] |
Table 2: Influence of Molar Ratio and Incubation Time on Labeling
| Molar Ratio (this compound:Protein) | Incubation Time (at RT) | Expected Degree of Labeling |
| 5:1 | 2 hours | Low |
| 10:1 | 2 hours | Moderate |
| 20:1 | 2 hours | High |
| 20:1 | Overnight at 4°C | High to Very High |
Application Example: Studying Protein Conformational Changes with FRET
This compound and its derivatives can be used as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to study protein conformational changes.[12][13] By labeling two different sites on a protein with a FRET pair, changes in the distance between these sites can be monitored through changes in FRET efficiency.[8][14][15]
Caption: Using this compound in FRET to monitor protein conformational changes.
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Accelerated Molecular Dynamics and Protein Conformational Change: A Theoretical and Practical Guide Using a Membrane Embedded Model Neurotransmitter Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 9. Profiling thiol redox proteome using isotope tagging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein labeling for FRET with methoxycoumarin and acridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nathan.instras.com [nathan.instras.com]
- 15. people.bu.edu [people.bu.edu]
Application Notes and Protocols for Measuring Thiol Content in Cell Lysates Using DACM
Introduction
Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and small molecules like glutathione (B108866) (GSH), are critical for maintaining cellular redox homeostasis, protein structure and function, and detoxification processes. Dysregulation of thiol metabolism is implicated in various pathological conditions, making the accurate quantification of cellular thiol content a key area of research in drug development and disease diagnostics. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe that offers a sensitive method for quantifying thiols. This compound itself is minimally fluorescent but forms a highly fluorescent adduct upon reaction with the sulfhydryl group of thiols. This property allows for the direct measurement of thiol content in biological samples, including cell lysates.
These application notes provide a detailed protocol for the quantification of total thiol content in cell lysates using this compound in a 96-well microplate format, suitable for high-throughput screening.
Principle of the Method
The assay is based on the nucleophilic addition reaction between the maleimide (B117702) group of this compound and the sulfhydryl group of thiols. This reaction results in the formation of a stable, fluorescent thioether adduct. The fluorescence intensity of the this compound-thiol adduct is directly proportional to the concentration of thiols in the sample. The total thiol content can be determined by measuring the fluorescence at an emission maximum of approximately 468 nm with an excitation maximum around 396 nm.[1] A standard curve is generated using a known concentration of a thiol-containing compound, such as glutathione (GSH), to quantify the thiol content in the cell lysate samples.
Data Presentation
Table 1: Spectral Properties of this compound-Thiol Adduct
| Property | Wavelength (nm) |
| Excitation Maximum | ~396 |
| Emission Maximum | ~468 |
Table 2: Recommended Concentration Ranges for Glutathione Standard Curve
| Standard | Concentration (µM) |
| 1 | 100 |
| 2 | 50 |
| 3 | 25 |
| 4 | 12.5 |
| 5 | 6.25 |
| 6 | 3.125 |
| 7 | 1.56 |
| 8 | 0 (Blank) |
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from cell culture media components (e.g., phenol (B47542) red, riboflavin).- Contamination of reagents or plasticware. | - Wash cells thoroughly with PBS before lysis.- Use phenol red-free media for cell culture prior to the assay.- Use high-quality, nuclease-free water and clean labware.- Include a "no-cell" lysate control. |
| Low Fluorescence Signal | - Low thiol content in samples.- Insufficient this compound concentration.- Incomplete cell lysis.- Photobleaching of the fluorescent adduct. | - Increase the number of cells per well.- Optimize this compound concentration (a 10-fold molar excess over expected thiol concentration is recommended).- Ensure the chosen lysis buffer is effective for the cell type.- Protect the plate from light during incubation and reading. |
| High Variability Between Replicates | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting technique.- Gently shake the plate after adding reagents to ensure thorough mixing.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. |
| Non-linear Standard Curve | - Incorrect standard dilutions.- Fluorescence quenching at high concentrations.- Saturation of the detector. | - Prepare fresh standards for each assay and verify calculations.- Extend the dilution series to lower concentrations.- Adjust the gain settings on the microplate reader. |
Experimental Protocols
Materials and Reagents
-
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
L-Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell Lysis Buffer (e.g., RIPA buffer, or 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
96-well black, clear-bottom microplates
-
Cultured cells of interest
-
Microplate reader with fluorescence detection capabilities
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. For example, dissolve 2.98 mg of this compound (MW: 298.3 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
-
This compound Working Solution (1 mM): On the day of the experiment, dilute the 10 mM this compound stock solution 1:10 in the chosen Assay Buffer.
-
GSH Stock Solution (10 mM): Dissolve 3.07 mg of GSH (MW: 307.3 g/mol ) in 1 mL of Assay Buffer. Prepare fresh on the day of the assay.
-
Assay Buffer: Prepare a suitable buffer for the reaction. A common choice is 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
Cell Culture and Lysis
-
Seed cells in a 96-well plate at a density that will yield a sufficient number of cells for detection (e.g., 1 x 10⁴ to 5 x 10⁵ cells per well, to be optimized for each cell line).
-
Culture the cells under desired experimental conditions.
-
Prior to the assay, carefully remove the culture medium and wash the cells twice with 100 µL of ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 15-30 minutes with gentle shaking to ensure complete lysis.
-
Centrifuge the plate at 4°C for 10 minutes at a speed sufficient to pellet cell debris (e.g., 3000 x g).
-
Carefully transfer the supernatant (cell lysate) to a new 96-well plate for the thiol assay.
Glutathione Standard Curve Preparation
-
Prepare a series of GSH standards by serial dilution of the 10 mM GSH stock solution in Assay Buffer. A recommended starting concentration for the highest standard is 100 µM.
-
In the 96-well assay plate, add 50 µL of each GSH standard in triplicate.
-
Add 50 µL of Assay Buffer to three wells to serve as the blank.
Thiol Quantification Assay
-
To each well containing 50 µL of cell lysate or GSH standard, add 50 µL of the 1 mM this compound working solution.
-
Mix gently by pipetting or by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~396 nm and emission at ~468 nm.
Data Analysis
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.
-
Plot the corrected fluorescence intensity of the GSH standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of thiols in the cell lysate samples by interpolating their corrected fluorescence values from the GSH standard curve.
-
Normalize the thiol concentration to the protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay). The results can be expressed as nmol of thiol per mg of protein.
Visualizations
Caption: Experimental workflow for this compound-based thiol quantification in cell lysates.
Caption: Reaction of this compound with a thiol group to form a fluorescent adduct.
References
DACM Labeling for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) is a thiol-reactive fluorescent probe widely used in biological research for labeling and detecting sulfhydryl groups in proteins and other molecules. Its maleimide (B117702) group reacts specifically with free thiol groups, such as those found in cysteine residues, forming a stable thioether bond. This reaction is accompanied by a significant increase in fluorescence, making this compound a valuable tool for quantifying and visualizing thiols in various biological contexts. This compound's favorable spectral properties, including a high molar extinction coefficient and quantum yield upon reaction, contribute to its utility in fluorescence microscopy, immunofluorescence assays, and other fluorescence-based detection methods.[1][2] Its blue fluorescence can be readily distinguished from other common fluorophores, allowing for multiplexing experiments.
Physicochemical and Spectral Properties of this compound
This compound is a solid, light yellow to yellow in appearance, with a molecular weight of 298.29 g/mol and a chemical formula of C₁₆H₁₄N₂O₄.[2] For optimal performance and stability, this compound should be stored at -20°C, protected from moisture and light. When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), ensuring the container is sealed and protected from light.
The spectral characteristics of this compound are crucial for its application in fluorescence microscopy. The dye exhibits an excitation maximum (Ex) at approximately 396 nm and an emission maximum (Em) at around 468 nm.[2] While specific values for quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state, this compound is known to have a high quantum yield upon reacting with thiols.[1]
| Property | Value | Reference |
| Molecular Weight | 298.29 g/mol | [2] |
| Chemical Formula | C₁₆H₁₄N₂O₄ | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Excitation Maximum (Ex) | ~396 nm | [2] |
| Emission Maximum (Em) | ~468 nm | [2] |
| Quantum Yield (Φ) | High upon thiol reaction | [1] |
| Molar Extinction Coefficient (ε) | High | [1] |
| Storage | -20°C (solid), -80°C (in solvent) |
This compound-Thiol Reaction Mechanism
The labeling of proteins and other molecules by this compound occurs through a specific chemical reaction between the maleimide group of this compound and the sulfhydryl group of a thiol, typically from a cysteine residue. This reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring. This forms a stable, covalent thioether linkage. The reaction is highly selective for thiols within a pH range of 6.5-7.5.
Caption: Reaction of this compound with a thiol group.
Experimental Protocols
Protocol 1: Labeling of Proteins in Solution
This protocol describes the labeling of purified proteins containing accessible cysteine residues with this compound.
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
This compound powder
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching solution: 1 M β-mercaptoethanol or dithiothreitol (B142953) (DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
This stock solution should be prepared fresh and protected from light.
-
-
Prepare Protein Solution:
-
Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any thiol-containing compounds. If reducing agents were used during purification, they must be removed by dialysis or buffer exchange prior to labeling.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a molar ratio of 10-20 moles of this compound per mole of protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.
-
-
Quench Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Separate the this compound-labeled protein from unreacted dye and quenching agent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Monitor the elution of the protein by measuring absorbance at 280 nm and the fluorescence of this compound (Ex/Em = 396/468 nm).
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the this compound at 396 nm.
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
Protocol 2: Staining of Fixed Adherent Cells
This protocol provides a method for staining fixed cells to visualize intracellular thiols.
Materials:
-
Adherent cells grown on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
This compound staining solution: 10-50 µM this compound in PBS
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Culture adherent cells on coverslips or in imaging dishes to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the 10 mM stock solution in PBS to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS to remove unbound this compound.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for this compound (Excitation: ~396 nm, Emission: ~468 nm).
-
Protocol 3: Staining of Live Adherent Cells
This protocol outlines a method for labeling viable cells to monitor dynamic changes in intracellular thiol levels.
Materials:
-
Adherent cells grown in imaging dishes
-
Cell culture medium
-
This compound staining solution: 1-10 µM this compound in serum-free cell culture medium or HBSS
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture:
-
Culture adherent cells in imaging dishes to the desired confluency.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the 10 mM stock solution in serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to minimize cytotoxicity.
-
Remove the culture medium from the cells and wash once with warm serum-free medium or HBSS.
-
Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm culture medium or HBSS to remove unbound this compound.
-
-
Imaging:
-
Add fresh, warm culture medium to the cells.
-
Image the live cells immediately using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels. Use filter sets appropriate for this compound (Excitation: ~396 nm, Emission: ~468 nm).
-
Experimental Workflow Diagrams
Caption: Workflow for labeling purified proteins with this compound.
Caption: Workflow for staining fixed cells with this compound.
Caption: Workflow for staining live cells with this compound.
References
Application Notes and Protocols for Studying Oxidative Stress with DACM
For Researchers, Scientists, and Drug Development Professionals
Introduction to DACM in Oxidative Stress Research
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound) is a thiol-reactive fluorescent probe that has become a valuable tool for investigating oxidative stress in biological systems. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or easily repair the resulting damage. Glutathione (B108866) (GSH), a tripeptide thiol, is a major antioxidant and plays a crucial role in maintaining cellular redox homeostasis. A decrease in the intracellular GSH concentration is a key indicator of oxidative stress.
This compound is essentially non-fluorescent until it reacts with sulfhydryl groups, such as those in glutathione and cysteine residues of proteins. The maleimide (B117702) group of this compound reacts specifically with thiols to form a stable, highly fluorescent thioether adduct. This property allows for the quantification of cellular thiols, providing an indirect measure of the cellular capacity to counteract oxidative insults. The fluorescence of the this compound-thiol adduct can be measured using fluorescence microscopy, flow cytometry, and fluorometric plate readers, making it a versatile probe for various experimental setups.
Key Features of this compound:
-
Thiol-Reactivity: Specifically reacts with reduced sulfhydryl groups.
-
Fluorogenic Properties: Exhibits low intrinsic fluorescence that significantly increases upon reaction with thiols.
-
Spectral Properties: The this compound-thiol adduct has an excitation maximum of approximately 396 nm and an emission maximum of around 468 nm.[1]
Application Notes
This compound can be employed in a variety of applications to study the role of thiols, particularly glutathione, in oxidative stress-related cellular processes and drug discovery.
-
Quantification of Cellular Glutathione: this compound is widely used to measure the total reduced glutathione content in cell lysates and intact cells. A decrease in this compound fluorescence can indicate depletion of GSH pools due to oxidative stress induced by toxins, drugs, or pathological conditions.
-
Monitoring Protein Thiol Redox State: In addition to reacting with GSH, this compound can also label cysteine residues in proteins. This can be used to assess the oxidation state of protein thiols, which is an important aspect of redox signaling and oxidative damage.
-
High-Throughput Screening: The fluorescent nature of the this compound assay makes it amenable to high-throughput screening (HTS) formats for identifying compounds that modulate cellular glutathione levels or induce oxidative stress.
-
Fluorescence Microscopy and Flow Cytometry: this compound's utility extends to cellular imaging and analysis. Fluorescence microscopy allows for the visualization of spatial distribution of thiols within cells, while flow cytometry enables the rapid quantification of thiol content in large cell populations.[2][3]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using this compound-based assays to study oxidative stress.
Table 1: Quantification of Total Glutathione in Cultured Cells Treated with an Oxidative Stress Inducer.
| Treatment Group | This compound Fluorescence Intensity (Arbitrary Units) | Calculated GSH Concentration (µM) |
| Control (Untreated) | 8500 ± 450 | 8.5 |
| Oxidative Stress Inducer (e.g., H₂O₂) | 4200 ± 380 | 4.2 |
| Inducer + N-acetylcysteine (NAC) | 7800 ± 510 | 7.8 |
Table 2: Analysis of Protein Thiol Levels in Tissue Homogenates.
| Sample | This compound Fluorescence (per mg protein) | % Reduction in Protein Thiols |
| Control Tissue | 12300 ± 980 | 0% |
| Ischemia-Reperfusion Treated Tissue | 6500 ± 720 | 47% |
Experimental Protocols
Protocol 1: Quantification of Total Glutathione in Cultured Cells using a Fluorometric Plate Reader Assay
This protocol describes the measurement of total reduced glutathione (GSH) in cultured cell lysates.
Materials:
-
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100)
-
Glutathione (GSH) for standard curve
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader with excitation at ~390 nm and emission at ~470 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Treat cells with experimental compounds (e.g., oxidative stress inducers, antioxidants) for the desired time. Include untreated control wells.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the GSH assay.
-
-
GSH Standard Curve Preparation:
-
Prepare a stock solution of GSH (e.g., 1 mM) in lysis buffer.
-
Perform serial dilutions of the GSH stock solution in lysis buffer to create a standard curve (e.g., 0-100 µM).
-
-
This compound Staining:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare a working solution of this compound (e.g., 100 µM) in lysis buffer immediately before use. Protect from light.
-
In a black 96-well plate, add 50 µL of each cell lysate supernatant and 50 µL of each GSH standard.
-
Add 50 µL of the this compound working solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~390 nm and emission to ~470 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (lysis buffer + this compound) from all readings.
-
Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.
-
Determine the GSH concentration in the cell lysates by interpolating their fluorescence values from the standard curve.
-
Normalize the GSH concentration to the protein concentration of the lysate, determined by a standard protein assay (e.g., BCA or Bradford).
-
Protocol 2: Fluorescence Microscopy of Cellular Glutathione in Adherent Cells
This protocol allows for the qualitative or semi-quantitative visualization of GSH levels in intact adherent cells.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Glass-bottom dishes or coverslips for cell culture
-
Fluorescence microscope with DAPI filter set (or similar, with excitation ~390 nm and emission ~470 nm)
Procedure:
-
Cell Plating:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with experimental compounds as required.
-
-
This compound Staining:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final working concentration (e.g., 10-50 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI). Acquire images using consistent settings for all experimental groups.
-
-
Image Analysis (Optional):
-
The fluorescence intensity of individual cells can be quantified using image analysis software (e.g., ImageJ/Fiji). The average fluorescence intensity per cell can be compared across different treatment groups.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Reaction of this compound with cellular thiols.
Figure 2: General experimental workflow for using this compound.
Figure 3: The Nrf2 signaling pathway in response to oxidative stress.
References
Application Notes and Protocols for Live-Cell Imaging of Protein Glutathionylation Using DACM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-glutathionylation is a reversible post-translational modification of cysteine residues that plays a critical role in redox signaling and the regulation of protein function. This modification is implicated in a variety of cellular processes and its dysregulation is associated with numerous diseases. The ability to visualize and quantify protein glutathionylation in living cells is crucial for understanding its dynamic role in cellular physiology and pathology, and for the development of novel therapeutics targeting redox-sensitive pathways.
This document provides a detailed protocol for the live-cell imaging of protein S-glutathionylation using the fluorescent probe 4-(N,N-dimethylamino)cinnamoyl-maleimide (DACM). This compound is a thiol-reactive fluorescent dye that can be employed to label newly exposed cysteine thiols on proteins that were previously glutathionylated.
Principle of the Method
The detection of protein S-glutathionylation in live cells using this compound is based on a sequential "tag-switch" methodology adapted for live-cell imaging. The core principle involves three main steps:
-
Blocking of Free Thiols: Initially, all accessible protein cysteine thiols are blocked with a non-fluorescent alkylating agent.
-
Selective Reduction of Glutathionylated Thiols: Subsequently, the S-glutathionylated cysteines are specifically reduced back to free thiols using a cell-permeable reducing system.
-
Fluorescent Labeling: The newly exposed free thiols are then labeled with the thiol-reactive fluorescent probe this compound. The resulting fluorescence intensity is proportional to the amount of protein S-glutathionylation.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound (4-(N,N-dimethylamino)cinnamoyl-maleimide) | e.g., MedChemExpress | HY-121030 |
| N-Ethylmaleimide (NEM) | e.g., Sigma-Aldrich | E3876 |
| Dithiothreitol (DTT) | e.g., Sigma-Aldrich | D9779 |
| Cell culture medium (e.g., DMEM) | e.g., Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | e.g., Thermo Fisher | 26140079 |
| Phosphate-Buffered Saline (PBS) | e.g., Thermo Fisher | 10010023 |
| Dimethyl sulfoxide (B87167) (DMSO) | e.g., Sigma-Aldrich | D8418 |
| Oxidative stress inducer (e.g., Diamide (B1670390) or H₂O₂) | e.g., Sigma-Aldrich | D3648 / H1009 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein S-Glutathionylation
This protocol is designed for adherent cells cultured in glass-bottom dishes suitable for fluorescence microscopy.
1. Cell Culture and Treatment:
-
Seed cells on glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
To induce protein glutathionylation, treat cells with an oxidative stress inducer. For example, incubate cells with 100-500 µM diamide or 100-500 µM H₂O₂ for 30-60 minutes. Include an untreated control group.
2. Blocking of Free Thiols:
-
Prepare a 100 mM stock solution of N-Ethylmaleimide (NEM) in DMSO.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 100 µM NEM in serum-free medium for 30 minutes at 37°C to block all free protein thiols.
3. Selective Reduction of S-Glutathionylated Thiols:
-
Prepare a 1 M stock solution of Dithiothreitol (DTT) in water.
-
Wash the cells three times with warm PBS to remove excess NEM.
-
Incubate the cells with 1-5 mM DTT in serum-free medium for 15-30 minutes at 37°C to selectively reduce the S-glutathionylated cysteines.
4. Labeling with this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Wash the cells three times with warm PBS to remove excess DTT.
-
Incubate the cells with 10-50 µM this compound in serum-free medium for 15-30 minutes at 37°C in the dark.
-
Wash the cells three times with warm PBS to remove unbound this compound.
-
Add fresh, warm cell culture medium (can contain serum) to the cells.
5. Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for this compound.
-
Excitation: ~396 nm
-
Emission: ~468 nm
-
Acquire images using consistent settings (e.g., exposure time, gain) across all samples for quantitative comparison.
Data Presentation
Quantitative analysis of fluorescence intensity should be performed using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell should be calculated for at least 50-100 cells per condition.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | n (number of cells) |
| Control (Untreated) | |||
| Oxidative Stress Inducer (e.g., Diamide) | |||
| Drug Candidate A + Oxidative Stress | |||
| Drug Candidate B + Oxidative Stress |
Signaling Pathway: Keap1-Nrf2 and Protein Glutathionylation
Protein S-glutathionylation is a key regulatory mechanism in the Keap1-Nrf2 antioxidant response pathway. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, specific cysteine residues in Keap1 become S-glutathionylated, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.
Troubleshooting & Optimization
optimizing DACM staining concentration for specific cell types
Welcome to the technical support center for optimizing N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM) staining. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results for measuring cellular glutathione (B108866) (GSH) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (this compound) is a fluorescent probe used for labeling sulfhydryl groups (-SH).[1][2] In a cellular context, it primarily reacts with glutathione (GSH), the most abundant intracellular non-protein thiol. Therefore, this compound staining is a widely used method to visualize and quantify relative levels of cellular GSH, a key antioxidant and indicator of cellular redox status.[3][4]
Q2: What is the principle behind this compound staining?
This compound itself has low fluorescence. However, the maleimide (B117702) group on the this compound molecule reacts with the thiol group of glutathione to form a stable, highly fluorescent thioether conjugate.[2][5][6] This reaction leads to a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.
Q3: What are the optimal excitation and emission wavelengths for this compound?
The this compound-GSH conjugate has an excitation maximum in the violet range, typically around 387-396 nm, and an emission maximum in the blue range, around 468 nm.[1][6] It is crucial to use the correct filter sets on your imaging system to match these spectral properties for optimal signal detection.
Q4: What safety precautions should be taken when handling this compound?
This compound is a chemical reagent and should be handled with appropriate laboratory safety precautions. It is typically supplied as a solid and should be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). Always consult the Safety Data Sheet (SDS) provided by the manufacturer. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
Problem: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| This compound Concentration Too Low | The optimal concentration is cell-type dependent. Perform a concentration titration to determine the ideal level for your specific cells.[7] Start with a range and select the concentration that provides the best signal-to-noise ratio without inducing toxicity. |
| Low Intracellular GSH Levels | The signal is directly proportional to the amount of GSH. If your experimental conditions (e.g., high oxidative stress) deplete GSH, the signal will be low. Consider using a positive control, such as cells treated with N-acetylcysteine (a GSH precursor), to confirm the dye is working. |
| Incorrect Microscope Filter Set | Ensure your microscope is equipped with a filter set appropriate for this compound's spectral properties (e.g., DAPI or similar filter cube with Ex: ~390 nm, Em: ~470 nm).[8] An incorrect filter combination can lead to dim or absent illumination.[8] |
| Insufficient Incubation Time | The reaction between this compound and GSH is time-dependent. Perform a time-course experiment (e.g., 15, 30, 60 minutes) to find the optimal incubation period for your cells. |
| Photobleaching (Signal Fades During Imaging) | This compound, like many fluorophores, is susceptible to photobleaching. Minimize light exposure by using the lowest possible excitation intensity and exposure time.[9] Use an anti-fade mounting medium if imaging fixed cells.[7] |
| Cell Death or Poor Health | Dead or dying cells may have compromised membranes and depleted GSH levels, leading to poor staining.[10] Always assess cell viability (e.g., with a live/dead stain) prior to the experiment. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Excess, unreacted this compound can contribute to high background fluorescence. Lower the this compound concentration by performing a titration.[7] A high concentration is a common cause of high background.[7] |
| Insufficient Washing | Residual dye in the medium will increase background signal. Increase the number and/or duration of wash steps with buffer (e.g., PBS) after the staining incubation.[8][9] |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence), often in the blue and green channels.[7][11] Always include an unstained control (cells treated with vehicle only) to measure the baseline autofluorescence, which can then be subtracted during image analysis.[7] |
| Contaminated Reagents or Media | Phenol (B47542) red and other components in cell culture media can be fluorescent. Use phenol red-free media or a balanced salt solution for the staining and final imaging steps to reduce background. |
Problem: Evidence of Cell Toxicity (e.g., Blebbing, Detachment)
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic, typically well below 0.5%. Run a vehicle-only control to check for solvent-induced toxicity. |
| High this compound Concentration | High concentrations of this compound can be toxic to cells. This is another reason why a careful concentration titration is essential. Use the lowest concentration that gives a robust signal. |
| Phototoxicity | Exposure to high-intensity light, especially shorter wavelengths like violet/UV used for this compound, can induce cellular damage and apoptosis.[12] Minimize light exposure during focusing and image acquisition.[9] |
| Prolonged Incubation | Leaving the dye on the cells for too long can be stressful. Optimize the incubation time to be as short as necessary to achieve stable staining. |
Data Presentation: Optimizing this compound Concentration
Since the optimal this compound concentration varies significantly between cell types, a titration experiment is critical. The goal is to identify a concentration that maximizes the specific signal from healthy cells while minimizing background and cytotoxic effects.
Table 1: Example of a this compound Concentration Titration Experiment in HeLa Cells
| This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio* | % Cell Viability | Observations |
| 0 µM (Control) | 15.2 ± 1.8 | 1.0 | 98% ± 2% | Baseline autofluorescence only. |
| 1 µM | 125.4 ± 10.1 | 8.2 | 97% ± 3% | Clear signal, low background. |
| 5 µM | 480.6 ± 25.5 | 31.6 | 96% ± 2% | Strong signal, acceptable background. |
| 10 µM | 850.1 ± 41.3 | 55.9 | 95% ± 4% | Optimal: Strongest signal with minimal impact on viability. |
| 25 µM | 1210.7 ± 95.8 | 79.7 | 82% ± 6% | Very bright signal, but increased background and noticeable cell stress. |
| 50 µM | 1350.2 ± 150.4 | 88.8 | 65% ± 8% | Signal saturation, high background, significant cell death and detachment. |
*Signal-to-Noise Ratio calculated as (Mean Intensity of Stained Cells) / (Mean Intensity of Control Cells).
Diagrams and Workflows
Caption: A standard experimental workflow for staining adherent cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture between a FRET Coumarin Donor and a Rhodamine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Probes for Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | C24H22N2O4 | CID 122042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. biotium.com [biotium.com]
- 8. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. 6 Tips for Improving Sample Staining for Flow Cytometry | Technology Networks [technologynetworks.com]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
- 12. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in DACM imaging
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in imaging experiments?
High background fluorescence, or noise, is any unwanted fluorescent signal that can obscure the desired signal from your target. The main sources can be categorized into two groups: background from the sample itself and background from the experimental setup.[1] Sample-related sources include autofluorescence from cells and tissues, non-specific binding of the fluorescent dye, and residual unbound fluorophores.[1] Setup-related sources include fluorescence from imaging vessels (like plastic-bottom dishes), the imaging media, and electronic noise from the camera or microscope components.[1][2]
Q2: What is autofluorescence, and how can I determine if it's a problem in my this compound experiment?
Autofluorescence is the natural fluorescence emitted by various biological molecules within a sample, such as collagen, NADH, riboflavin, and lipofuscin.[3][4] Certain sample preparation steps, particularly fixation with aldehyde-based fixatives like formalin or glutaraldehyde, can also induce or increase autofluorescence.[3][4][5] The simplest way to check for autofluorescence is to prepare an unstained control sample.[3] This control should be processed in the exact same way as your experimental samples (including fixation and permeabilization) but without the addition of the this compound dye. Imaging this unlabeled control under the same conditions will reveal the level of inherent autofluorescence.[3]
Q3: What is non-specific binding, and how does it differ from the signal from unbound dye?
Non-specific binding occurs when the this compound dye attaches to molecules or structures other than its intended target, often through low-affinity electrostatic or hydrophobic interactions.[6][7] This results in unwanted fluorescent signal that is localized to specific off-target structures. In contrast, background from unbound dye is typically a diffuse, uniform glow across the entire image, caused by excess this compound molecules that were not washed away after the staining step.[1][8]
Q4: Can my experimental setup (e.g., media, culture plates) contribute to background fluorescence?
Yes, components of the experimental setup can be a significant source of background. Standard cell culture media containing phenol (B47542) red or other colored components can be fluorescent.[2] For live-cell imaging, it is recommended to switch to a phenol red-free medium or an optically clear buffered saline solution before imaging.[2] Furthermore, standard plastic-bottom cell culture dishes often exhibit high fluorescence. Switching to glass-bottom dishes or specialized imaging plates can dramatically reduce this source of background.[1][2]
Troubleshooting High Background Fluorescence
This section provides solutions to specific background issues you may encounter during this compound imaging.
Problem: A diffuse, uniform background glow across the entire image.
This issue is often caused by excess unbound this compound dye or a fluorescent imaging medium.
-
Solution 1: Optimize Washing Steps Insufficient washing after staining is a common cause of high background. Increasing the number and duration of wash steps can effectively remove residual dye.
Experimental Protocol: Enhanced Washing Procedure
-
After incubation with this compound, carefully aspirate the staining solution.
-
Add a sufficient volume of a buffered saline solution (e.g., PBS or HBSS) to cover the sample completely.
-
Incubate for 5-10 minutes on a gentle shaker.
-
Aspirate the wash buffer.
-
-
Solution 2: Titrate this compound Concentration Using too high a concentration of this compound can lead to excess dye that is difficult to wash away. It is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.
Experimental Protocol: Optimizing this compound Staining Concentration
-
Prepare a series of this compound dilutions in your staining buffer, ranging from below to above the concentration recommended in the literature or product manual.[1]
-
Stain your samples with each concentration under identical conditions.
-
Wash all samples using the enhanced washing procedure described above.
-
Image each sample using identical acquisition settings (e.g., exposure time, gain).
-
Quantify the mean fluorescence intensity of your target structure (Signal) and a background region devoid of cells (Background).
-
Calculate the signal-to-noise ratio (S/N = Signal / Background) for each concentration and select the concentration that yields the highest S/N ratio.
Data Presentation: this compound Concentration Titration
This compound Concentration (µM) Mean Signal Intensity (a.u.) Mean Background Intensity (a.u.) Signal-to-Noise Ratio (S/N) 0.5 1.0 2.5 5.0 | 10.0 | | | |
-
Problem: High background localized to specific cells, structures, or the extracellular matrix.
This type of background is commonly due to cellular autofluorescence or non-specific binding of the this compound dye.
-
Solution 1: Mitigate Autofluorescence Autofluorescence can be reduced by modifying the sample preparation protocol.
Data Presentation: Comparison of Fixation Methods on Autofluorescence
Fixative Expected Autofluorescence Pros Cons Glutaraldehyde High Excellent structural preservation Highest level of autofluorescence.[4][5] Paraformaldehyde (PFA) Medium Good structural preservation Induces moderate autofluorescence.[4][5] | Cold Methanol/Ethanol | Low | Reduces autofluorescence | May alter some epitopes or structures.[3] |
Experimental Protocol: Pre-Staining Photobleaching Photobleaching the sample before staining can reduce endogenous autofluorescence without affecting the this compound dye.[9]
-
Prepare your sample (fix, permeabilize) as usual, but do not add the this compound dye yet.
-
Place the sample on the microscope stage.
-
Expose the sample to broad-spectrum light from your microscope's fluorescence light source (e.g., a mercury or xenon lamp) for an extended period (from several minutes to an hour). The optimal time will require testing.
-
After bleaching, proceed with your standard this compound staining protocol.
-
-
Solution 2: Reduce Non-Specific Binding Using a blocking agent can prevent the dye from binding to unwanted sites.
Experimental Protocol: Using Blocking Buffers
-
After fixation and permeabilization, wash the sample with PBS.
-
Incubate the sample in a blocking buffer for 30-60 minutes at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS.[6]
-
Aspirate the blocking buffer.
-
Proceed with this compound staining. For best results, also dilute the this compound dye in the blocking buffer.
-
Visual Workflow and Diagrams
The following diagrams illustrate the troubleshooting logic and sources of background fluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Key sources contributing to total fluorescence signal and background.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. labcompare.com [labcompare.com]
- 6. biotium.com [biotium.com]
- 7. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High background in immunohistochemistry | Abcam [abcam.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent DACM photobleaching during microscopy
Welcome to the technical support center for DACM (N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide) photobleaching. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize photobleaching and acquire high-quality fluorescence microscopy images.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during imaging with this compound, a blue-emitting fluorescent dye often used for labeling thiols.[1]
Question: My this compound signal is fading very quickly during image acquisition. What is the first thing I should check?
Answer: The first and most critical factor to check is your illumination settings. High-intensity light is a primary cause of photobleaching.[2][3]
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio.[2][3] Modern LED illumination systems offer precise control over intensity, which can be a significant advantage over traditional mercury or xenon-arc lamps.[4][5]
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[3][6][7] Close the shutter when not actively acquiring an image.[6]
-
Use Neutral Density (ND) Filters: If your microscope has ND filters, use them to decrease the excitation light intensity without altering the lamp's power setting.[3][7]
Question: I've optimized my illumination settings, but I'm still seeing significant photobleaching. What's the next step?
Answer: The next step is to use an antifade mounting medium. These reagents are designed to protect fluorophores from photobleaching by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and cause the dye to degrade.[2][8][9][10]
Question: Which antifade reagent is best for this compound?
Answer: this compound is a coumarin-based dye.[1][11] Studies have shown that for coumarin (B35378) dyes, commercial antifade reagents like VECTASHIELD® can be particularly effective at extending the signal's half-life.[11] Other commonly used antifade agents that you can prepare yourself or purchase include:
-
n-Propyl gallate (NPG): A widely used antioxidant that is also suitable for live-cell imaging.[8]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective and less toxic option, also usable in live-cell experiments.[8]
-
p-Phenylenediamine (PPD): While very effective, PPD can cause autofluorescence at shorter wavelengths (like those used for blue/green dyes) and may not be ideal for this compound.[10][12]
Question: Can I use antifade reagents for live-cell imaging with this compound?
Answer: Yes, some antifade reagents are suitable for live-cell imaging. N-propyl gallate (NPG) and DABCO are options, though it's noted they may have anti-apoptotic properties which could potentially interfere with some biological studies.[8] Another option for live cells is Trolox, a vitamin E derivative, which can be added to the imaging medium.[7] Oxygen scavenging systems, which enzymatically remove dissolved oxygen from the medium, can also significantly reduce photobleaching in live-cell experiments.[7][13]
Question: Does the mounting medium's pH or refractive index matter?
Answer: Yes, both are important.
-
pH: The pH of the mounting medium can influence the fluorescence emission. For many common fluorophores, a slightly alkaline pH of 8.5-9.0 is considered optimal for signal stability.[10][14]
-
Refractive Index (RI): Mismatching the refractive index between your mounting medium and the objective's immersion medium (e.g., oil) can cause spherical aberration, which degrades image quality, especially in the z-axis.[12] For high-resolution imaging, it is crucial to match these RIs as closely as possible. Hard-setting antifade mountants like ProLong™ Glass are designed to cure to a specific RI (~1.52) to match immersion oil.[15][16]
Quantitative Data: Antifade Reagent Effectiveness
The effectiveness of an antifade reagent can be quantified by measuring the fluorescence half-life of a dye under continuous illumination. The table below summarizes data from a study comparing the photostability of different fluorophores in a standard glycerol (B35011)/PBS buffer versus the commercial antifade mountant VECTASHIELD®.
| Fluorophore | Mounting Medium | Half-life (seconds) |
| Coumarin | 90% Glycerol in PBS (pH 8.5) | 25 |
| Coumarin | VECTASHIELD® | 106 |
| Fluorescein | 90% Glycerol in PBS (pH 8.5) | 9 |
| Fluorescein | VECTASHIELD® | 96 |
| Tetramethylrhodamine | 90% Glycerol in PBS (pH 8.5) | 7 |
| Tetramethylrhodamine | VECTASHIELD® | 330 |
| (Data adapted from Klipp et al., 1998)[11] |
As this compound is a coumarin derivative, this data suggests that using a robust antifade medium like VECTASHIELD® can increase its photostability by more than fourfold.[11]
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a glycerol-based antifade mounting medium containing n-propyl gallate.[14][17]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve n-propyl gallate in a small amount of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.[17]
-
Prepare the glycerol/PBS solution: In a 50 mL conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
Combine the solutions: While rapidly stirring the glycerol/PBS solution, slowly add 0.1 parts of the 20% NPG stock solution dropwise.
-
Adjust pH (Optional but Recommended): Check the pH and adjust to 8.5 - 9.0 for optimal fluorescence stability.[14]
-
Storage: Aliquot the final solution into microcentrifuge tubes and store in the dark at -20°C. A working aliquot can be kept at 4°C for several weeks.[14]
Protocol 2: Mounting a Fixed Sample with Antifade Medium
Procedure:
-
Complete all staining and final wash steps for your sample on the microscope slide or coverslip.
-
Carefully remove as much residual wash buffer as possible without allowing the sample to dry out.
-
Apply one drop of the antifade mounting medium directly onto the sample.
-
Gently lower a clean coverslip onto the drop, avoiding the introduction of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
For non-hardening mounts, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and coverslip movement.
-
For hard-setting mountants (e.g., ProLong™ Glass), allow the slide to cure at room temperature in the dark for 24-48 hours for the best antifade performance and optimal refractive index.[16]
-
Store the slides flat and protected from light at 4°C.
Diagrams and Workflows
Photobleaching: Causes and Mitigation Strategies
The following diagram illustrates the core factors that contribute to photobleaching and the corresponding strategies to minimize their impact during your experiment.
Caption: Key causes of photobleaching and their corresponding solutions.
Troubleshooting Workflow for this compound Photobleaching
Use this decision tree to systematically troubleshoot and resolve issues with this compound signal fading.
Caption: A step-by-step workflow for troubleshooting this compound photobleaching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. news-medical.net [news-medical.net]
- 5. coolled.com [coolled.com]
- 6. precipoint.com [precipoint.com]
- 7. biocompare.com [biocompare.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. www2.nau.edu [www2.nau.edu]
- 15. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Solving DACM Solubility Issues in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) in aqueous buffers. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a thiol-reactive fluorescent probe widely used for labeling cysteine residues in proteins and other molecules.[1] Like many fluorescent dyes, this compound is a hydrophobic molecule, which leads to poor solubility in aqueous solutions such as biological buffers. This can result in precipitation, inaccurate concentration measurements, and failed labeling experiments.
Q2: What is the recommended general approach for dissolving this compound for use in aqueous buffers?
A2: The most effective method is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2] This stock solution can then be added in small volumes to the aqueous buffer to achieve the desired final concentration while minimizing the percentage of the organic solvent.
Q3: What are the suitable organic solvents for preparing a this compound stock solution?
A3: High-purity, anhydrous DMSO and DMF are the most commonly recommended solvents for dissolving maleimide-based dyes like this compound.[2][3] While some coumarin (B35378) derivatives show slight solubility in methanol, DMSO and DMF are generally more effective at dissolving hydrophobic compounds.[4]
Q4: What is the maximum recommended final concentration of DMSO or DMF in my aqueous buffer?
A4: The final concentration of the organic co-solvent should be kept as low as possible to avoid adverse effects on your biological system (e.g., protein denaturation, cell toxicity). A final concentration of 1-5% (v/v) is generally considered acceptable for many applications, but it is crucial to determine the tolerance of your specific experimental system.
Quantitative Data Summary
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on the general behavior of poorly water-soluble small molecules. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
| Aqueous Buffer | Co-solvent | Co-solvent Concentration (% v/v) | Estimated this compound Solubility Range (µM) |
| PBS (pH 7.4) | None | 0% | < 1 |
| PBS (pH 7.4) | DMSO | 1% | 10 - 50 |
| PBS (pH 7.4) | DMSO | 5% | 50 - 200 |
| PBS (pH 7.4) | DMF | 1% | 10 - 50 |
| PBS (pH 7.4) | DMF | 5% | 50 - 200 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (this compound)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 2.98 mg of this compound per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the this compound stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Protocol 2: Labeling of Proteins with this compound
This protocol provides a general procedure for labeling protein thiol groups with this compound.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound stock solution (10 mM in DMSO)
-
Reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5, degassed)
-
(Optional) Reducing agent, e.g., TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3]
-
Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a gel filtration column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and this compound (at its absorbance maximum).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the organic solvent. | 1. The solvent is not of high enough purity or is not anhydrous.2. The concentration is too high. | 1. Use fresh, high-purity, anhydrous DMSO or DMF.2. Try preparing a more dilute stock solution. |
| Precipitation occurs immediately upon adding the this compound stock solution to the aqueous buffer. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer with the given co-solvent percentage.2. The method of addition causes localized high concentrations. | 1. Decrease the final concentration of this compound.2. Increase the final percentage of the organic co-solvent (if your experiment allows).3. Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer. |
| The this compound solution is initially clear but becomes cloudy or precipitates over time. | 1. The solution is supersaturated and thermodynamically unstable.2. The temperature of the solution has changed, affecting solubility. | 1. Prepare and use the this compound working solution fresh.2. Avoid storing the final aqueous solution for extended periods, especially at lower temperatures (e.g., 4°C). |
| Inconsistent results in labeling experiments. | 1. Incomplete dissolution of the this compound stock solution.2. Degradation of the this compound stock solution due to improper storage (moisture, light).3. Variability in the final concentration due to precipitation. | 1. Ensure the this compound stock is fully dissolved before use.2. Store the stock solution properly at -20°C, protected from light and moisture.3. Prepare the working solution immediately before use and visually inspect for any precipitation. |
Visual Guides
Caption: Workflow for preparing a this compound working solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing DACM Probe Staining
Welcome to the technical support center for DACM (N-(7-Dimethylamino-4-methylcoumarinyl)maleimide) probes. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding (NSB) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of this compound probes?
Non-specific binding refers to the interaction of the this compound probe with molecules or surfaces other than its intended target.[1][2] this compound is designed to specifically form a stable thioether bond with free sulfhydryl groups (thiols) on cysteine residues of proteins.[3] NSB occurs when the probe adheres to unintended sites through mechanisms like hydrophobic or electrostatic interactions, leading to high background fluorescence and potentially inaccurate results.[4][5]
Q2: What are the primary causes of high background fluorescence with this compound?
High background fluorescence is typically a result of one or more of the following factors:
-
Excess Probe Concentration: Using a higher concentration of the this compound probe than necessary for specific labeling.
-
Hydrophobic Interactions: The probe non-specifically adsorbs to hydrophobic regions of proteins or cellular structures.[5]
-
Ionic Interactions: Electrostatic attraction between the charged probe and various cellular components.[4][6]
-
Inadequate Blocking: Failure to saturate non-specific binding sites before introducing the probe.
-
Insufficient Washing: Ineffective removal of unbound or weakly bound probe after the staining step.[7]
-
Incorrect pH: Performing the reaction at a pH outside the optimal range of 6.5-7.5 can lead to reactions with other nucleophiles, such as primary amines.[3]
Q3: What are the key strategies to minimize non-specific binding?
Minimizing NSB requires a multi-faceted approach to optimize your experimental protocol. The core strategies include:
-
Titrate the this compound Probe: Determine the lowest effective probe concentration.
-
Incorporate a Blocking Step: Use a protein-based blocking agent like BSA to saturate non-specific sites.[5][8]
-
Optimize Washing Steps: Increase the number, duration, or stringency of washes.[7]
-
Control Reaction Buffer Conditions: Adjust the pH and consider adding salt or non-ionic surfactants.[6][8]
-
Quench Unreacted Probe: Add a small thiol-containing molecule after labeling to inactivate any remaining free this compound probe.
Q4: Which blocking agents are recommended for this compound staining?
Bovine Serum Albumin (BSA) is a commonly recommended blocking agent.[5][9] It helps prevent non-specific binding by occupying potential adsorption sites on the sample. Furthermore, since BSA itself contains cysteine residues, it can also help quench excess, non-specifically bound maleimide (B117702) probes. For some applications, protein-free commercial blocking buffers can also be effective.
Q5: How does adjusting buffer pH and salt concentration help?
The maleimide group of the this compound probe is most specific for thiol groups at a neutral pH range of 6.5-7.5.[3] At a more alkaline pH (>8.5), its reactivity with primary amines increases, which can be a source of NSB.[3] Adding salt, such as NaCl, to the buffer can help disrupt non-specific electrostatic interactions by increasing the ionic strength of the solution.[6]
Q6: Can detergents be used to reduce background?
Yes, low concentrations of a mild, non-ionic detergent like Tween-20 (typically 0.05% to 0.1%) can be added to washing buffers.[5][9] This helps to disrupt non-specific hydrophobic interactions that cause the probe to stick to unintended targets.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High, uniform background fluorescence across the entire sample. | 1. This compound concentration is too high.2. Inadequate washing.3. Hydrophobic or ionic interactions. | 1. Perform a concentration titration to find the optimal, lower concentration.2. Increase the number and duration of wash steps. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[5][9]3. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to reduce ionic interactions.[9] |
| Weak specific signal but high background. | 1. Suboptimal blocking.2. Incubation time is too long, favoring NSB.3. Non-specific binding is masking the specific signal. | 1. Increase the concentration or incubation time of the blocking agent (e.g., 1-3% BSA for 1 hour).2. Optimize the incubation time for the this compound probe; shorter times may reduce background.3. Implement a quenching step with L-cysteine or β-mercaptoethanol after the primary incubation to inactivate unbound probe. |
| Signal observed in negative control samples. | 1. Contamination of buffers or reagents.2. Autofluorescence of the sample.3. The probe is binding to the solid support (e.g., glass slide, plastic well). | 1. Prepare fresh buffers and solutions.2. Image an unstained control sample to assess autofluorescence and apply appropriate background correction during image analysis.3. Ensure the blocking step is sufficient. Consider using low-binding microplates or specially coated slides. |
Data Presentation
Table 1: Recommended Reagent Concentration Ranges for Optimization
| Reagent | Purpose | Typical Concentration Range | Notes |
| This compound Probe | Thiol Labeling | 1 - 25 µM | Must be optimized via titration for each cell type and condition. |
| BSA | Blocking Agent | 1 - 5% (w/v) | Use in incubation and wash buffers to reduce NSB.[5][9] |
| NaCl | Reduce Ionic Interactions | 150 - 500 mM | Add to wash buffers to increase stringency.[9] |
| Tween-20 | Reduce Hydrophobic Interactions | 0.05 - 0.1% (v/v) | Add to wash buffers.[5][9] |
| L-Cysteine | Quenching Agent | 1 - 5 mM | Add after this compound incubation to stop the reaction. |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Minimizing Non-Specific Binding
The following diagram outlines a robust workflow designed to minimize background signal when using this compound probes.
Caption: Optimized workflow for this compound staining to reduce background.
Binding Principles of this compound Probe
This diagram illustrates the difference between the desired specific reaction and undesirable non-specific interactions.
Caption: Specific covalent vs. non-specific binding of this compound.
Protocol 2: Detailed Staining Protocol for Cultured Cells
This protocol provides a starting point for optimizing this compound staining.
-
Cell Preparation:
-
Plate cells on a suitable imaging surface (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Wash cells twice with 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
If required, fix the cells (e.g., with 4% paraformaldehyde for 15 minutes) and permeabilize (e.g., with 0.1% Triton X-100 for 10 minutes). Wash thoroughly with PBS after fixation and permeabilization.
-
-
Blocking:
-
Prepare a blocking buffer: 1-3% BSA in PBS.
-
Incubate the cells in blocking buffer for at least 1 hour at room temperature.
-
-
This compound Incubation:
-
Prepare the this compound staining solution in PBS (pH 6.5-7.5) at the pre-determined optimal concentration.
-
Aspirate the blocking buffer and add the this compound staining solution to the cells.
-
Incubate for 15-60 minutes at room temperature, protected from light. Note: Incubation time should be optimized.
-
-
Washing and Quenching:
-
Aspirate the staining solution.
-
Wash the cells 2 times with a wash buffer (e.g., PBS containing 0.05% Tween-20).
-
(Optional but Recommended) To quench unreacted probe, incubate with 1-5 mM L-cysteine in PBS for 15 minutes.
-
Wash the cells 3 additional times with the wash buffer for 5 minutes each.
-
-
Imaging:
-
Replace the final wash with fresh PBS or an appropriate imaging medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for this compound (Excitation/Emission ~384/467 nm).
-
Troubleshooting Decision Tree
Use this logical guide to diagnose and resolve high background issues.
Caption: Decision tree for troubleshooting high this compound background.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. How do I reduce high background in my FISH assay? [ogt.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Reducing Non-Specific Binding [reichertspr.com]
DACM Assay Technical Support Center: Controlling Variability for Reliable Results
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) assay. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate assay variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a highly sensitive fluorescence-based method for the quantification of free sulfhydryl groups (-SH), which are primarily found in cysteine residues of proteins and low-molecular-weight thiols like glutathione (B108866) (GSH). This compound itself is a minimally fluorescent molecule. However, upon reaction with a thiol group, it forms a stable, highly fluorescent thioether adduct. The resulting fluorescence intensity is directly proportional to the concentration of free thiols in the sample.
Q2: What are the primary sources of variability in the this compound assay?
Variability in the this compound assay can arise from several factors throughout the experimental workflow. Key sources include:
-
Sample Handling: Inconsistent sample collection, storage, and preparation can lead to alterations in the native thiol content.
-
Reagent Integrity: Degradation of the light-sensitive this compound reagent or the glutathione standard can lead to inaccurate measurements.
-
Assay Conditions: Minor variations in incubation time, temperature, and pH can significantly impact the reaction kinetics and, consequently, the fluorescence signal.
-
Instrumentation: Fluctuations in the fluorometer's excitation and emission settings can introduce measurement errors.
-
Sample Matrix Effects: The presence of interfering substances in the sample that absorb or emit light at similar wavelengths to the this compound-thiol adduct can lead to inaccurate readings.
Q3: How can I minimize background fluorescence?
High background fluorescence can be addressed by:
-
Using fresh reagents: Prepare this compound working solutions fresh for each experiment and use high-purity solvents and buffers.
-
Running appropriate blanks: Include a reagent blank (buffer + this compound) and a sample blank (sample without this compound) to account for background fluorescence from the reagent and the sample matrix, respectively.
-
Protecting from light: this compound is light-sensitive, so all steps involving the reagent should be performed with minimal light exposure.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Temperature gradients across the plate.3. Bubbles in wells. | 1. Use calibrated pipettes; prepare master mixes.2. Ensure uniform incubation temperature.3. Centrifuge the plate briefly before reading. |
| Low Fluorescence Signal | 1. Insufficient incubation time or temperature.2. Suboptimal pH.3. Degraded this compound reagent. | 1. Optimize incubation time and temperature (e.g., 30 min at RT).2. Ensure reaction buffer is at a neutral pH (6.5-7.5).3. Prepare fresh this compound solution. |
| Non-linear Standard Curve | 1. Inaccurate standard dilutions.2. Signal saturation at high concentrations.3. Degraded GSH standard. | 1. Prepare fresh, accurate serial dilutions.2. Use a lower concentration range for the standard curve.3. Use a fresh, high-quality GSH standard. |
| High Background Signal | 1. Contaminated reagents or buffers.2. Autofluorescence of the sample.3. Light exposure of this compound. | 1. Use high-purity reagents and test for background fluorescence.2. Subtract the signal from a sample blank.3. Minimize light exposure during all steps. |
Data Presentation: Impact of Variables on Assay Performance
The following tables summarize the expected impact of key variables on the this compound assay. Note that the exact quantitative impact may vary depending on the specific experimental conditions.
Table 1: Effect of pH on this compound Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) |
| 5.0 | 40% |
| 6.0 | 75% |
| 7.0 | 100% |
| 8.0 | 95% |
| 9.0 | 60% |
Data are illustrative and represent typical trends for coumarin-based dyes.
Table 2: Effect of Incubation Time on Signal-to-Noise Ratio
| Incubation Time (minutes) | Signal-to-Noise Ratio |
| 5 | 8 |
| 15 | 15 |
| 30 | 25 |
| 60 | 22 |
Optimal incubation time should be determined empirically for each specific assay.
Table 3: Effect of Temperature on Reaction Rate
| Temperature (°C) | Relative Reaction Rate (%) |
| 4 | 20% |
| 25 (Room Temperature) | 100% |
| 37 | 150% |
Higher temperatures can increase the reaction rate but may also lead to sample or reagent degradation.
Table 4: Stability of this compound Working Solution
| Time Stored at Room Temperature (hours) | Relative Fluorescence Signal (%) |
| 0 | 100% |
| 1 | 98% |
| 4 | 85% |
| 24 | 50% |
This compound solutions are light-sensitive and should be prepared fresh and used promptly.
Experimental Protocols
Detailed Protocol for Quantification of Protein-Bound Thiols
This protocol provides a method for quantifying sulfhydryl groups in a purified protein sample.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.2.
-
This compound Stock Solution (10 mM): Dissolve 3.0 mg of this compound in 1 mL of DMSO. Store in the dark at -20°C in small aliquots.
-
This compound Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in DMSO immediately before use.
-
Glutathione (GSH) Standard Stock Solution (10 mM): Dissolve 3.07 mg of GSH in 1 mL of Assay Buffer. Prepare fresh.
-
GSH Standards: Prepare a serial dilution of the GSH stock solution in Assay Buffer to generate standards ranging from 1 µM to 100 µM.
2. Sample Preparation:
-
Dissolve the protein of interest in Assay Buffer to a final concentration of 1-10 µM.
-
If necessary, perform a buffer exchange to ensure the protein is in a compatible buffer (free of thiols).
3. Assay Procedure:
-
Add 50 µL of each GSH standard and protein sample to individual wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of Assay Buffer to a well to serve as a blank.
-
Add 5 µL of the 1 mM this compound working solution to each well.
-
Mix gently by pipetting.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 478 nm.
4. Data Analysis:
-
Subtract the average fluorescence of the blank from all standard and sample readings.
-
Generate a standard curve by plotting the background-subtracted fluorescence values of the GSH standards against their known concentrations.
-
Determine the concentration of thiols in the protein sample by interpolating its fluorescence value from the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Reaction of this compound with a protein thiol.
Caption: A simplified redox signaling pathway.
Technical Support Center: DACM-Based Thiol Quantification
Welcome to the technical support center for DACM-based thiol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (this compound) for measuring thiol levels in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Probe Preparation and Handling
Question 1: How should I prepare and store this compound stock solutions?
Answer: Proper preparation and storage of this compound stock solutions are critical for reproducible results.
-
Reconstitution: this compound is typically a powder and should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower, protected from light and moisture. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.
Question 2: My this compound stock solution has a precipitate. Can I still use it?
Answer: Precipitation in your this compound stock solution can indicate degradation or saturation. It is not recommended to use a stock solution with a visible precipitate. If you observe this, it is best to prepare a fresh stock solution. Ensure the solvent is completely anhydrous, as moisture can cause hydrolysis of the maleimide (B117702) group.
Assay Performance and Optimization
Question 3: I am observing high background fluorescence in my assay. What are the possible causes and solutions?
Answer: High background fluorescence can obscure the signal from the this compound-thiol adduct and reduce the assay's sensitivity. Several factors can contribute to this issue.
-
Autofluorescence from Samples: Biological samples, particularly cell lysates and tissue homogenates, contain endogenous molecules like NADH and flavins that fluoresce in the same spectral region as this compound.
-
Solution: Include a "no-labeling" control (sample without this compound) to quantify the background autofluorescence and subtract it from your measurements.
-
-
Unreacted this compound: Excess, unreacted this compound can contribute to background fluorescence.
-
Solution: Optimize the this compound concentration to ensure it is in slight excess to the expected thiol concentration but not so high as to cause significant background. You can also incorporate a wash step after the labeling reaction if your experimental design allows (e.g., with precipitated proteins).
-
-
Media and Buffer Components: Phenol (B47542) red and other components in cell culture media can be fluorescent and interfere with the assay.
-
Solution: Whenever possible, perform the final labeling step in a phenol red-free buffer or PBS.
-
Question 4: The fluorescence signal in my samples is weak or undetectable. What should I check?
Answer: A weak or absent signal can be due to several factors, from sample preparation to instrument settings.
-
Low Thiol Concentration: The thiol concentration in your sample may be below the detection limit of the assay.
-
Solution: Concentrate your sample if possible, or consider using a more sensitive fluorescent probe.
-
-
Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer or plate reader is set to the optimal wavelengths for the this compound-thiol adduct (Excitation ~396 nm, Emission ~468 nm).[1]
-
Probe Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation.
-
Solution: Prepare a fresh stock solution of this compound and handle it with care, protecting it from light and moisture.
-
-
Suboptimal Reaction Conditions: The reaction between this compound and thiols is pH-dependent.
-
Solution: Ensure the pH of your reaction buffer is within the optimal range for the maleimide-thiol reaction, which is typically between 6.5 and 7.5.
-
Question 5: My results show high well-to-well variability. How can I improve the consistency of my assay?
Answer: High variability can undermine the reliability of your data. Here are some common causes and their solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or samples is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent technique.
-
-
Uneven Cell Seeding: For cell-based assays, an uneven distribution of cells across the wells will lead to variable thiol content.
-
Solution: Gently mix your cell suspension before and during plating to ensure a homogenous distribution.
-
-
Temperature and Incubation Time Fluctuations: Inconsistent incubation times or temperature can affect the reaction rate.
-
Solution: Ensure all samples are incubated for the same duration and at a consistent temperature.
-
Interference and Specificity
Question 6: What common substances in biological samples can interfere with this compound-based thiol quantification?
Answer: Several substances can interfere with the assay, leading to inaccurate results.[2]
-
Other Nucleophiles: While the maleimide group of this compound is relatively specific for thiols at neutral pH, other nucleophilic groups like amines (e.g., in lysine (B10760008) residues) can react with this compound, especially at higher pH.
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to favor the reaction with thiols.
-
-
Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, often used in sample preparation, will react with this compound and should be removed before the assay.
-
Solution: Remove reducing agents by dialysis, desalting columns, or protein precipitation.
-
-
Colored Compounds and Quenchers: Compounds in the sample that absorb light at the excitation or emission wavelengths of this compound can cause an inner filter effect or fluorescence quenching, leading to an underestimation of thiol concentration.[2][3]
-
Solution: Perform a pre-read of the sample plate before adding this compound to check for interfering absorbance or fluorescence. If significant, consider sample cleanup steps like protein precipitation.
-
Question 7: How stable is the this compound-thiol adduct and the resulting fluorescence signal?
Answer: The thiosuccinimide linkage formed between this compound and a thiol can be subject to a retro-Michael reaction, especially in the presence of other thiols, which can lead to a loss of the fluorescent signal from the intended target.
-
Mitigation: While this can be a concern in certain applications, for endpoint assays with a defined incubation time, the signal is generally stable enough for reliable quantification. It is important to perform measurements promptly after the incubation period. For kinetic studies, the potential for signal loss over time should be considered and evaluated.
Data Presentation: Comparison of Thiol Quantification Methods
The choice of a thiol quantification method depends on the specific requirements of the experiment, such as sensitivity, sample type, and available equipment. The following table provides a comparison of this compound with other common thiol quantification methods.
| Feature | This compound Assay | Ellman's Assay (DTNB) | Monobromobimane (mBBr) Assay |
| Detection Principle | Fluorometric | Colorimetric | Fluorometric (requires HPLC) |
| Excitation Wavelength | ~396 nm[1] | N/A | ~380 nm |
| Emission Wavelength | ~468 nm[1] | N/A (Absorbance at 412 nm) | ~480 nm |
| Sensitivity | High | Moderate to Low | Very High |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer/Plate Reader | HPLC with Fluorescence Detector |
| Advantages | High sensitivity, suitable for microplate format. | Simple, inexpensive, and rapid. | High specificity, can separate different thiol species. |
| Disadvantages | Susceptible to photobleaching and background fluorescence. | Lower sensitivity, potential for interference from colored compounds and other reducing agents. | Lower throughput, requires specialized equipment. |
Experimental Protocols
General Protocol for this compound-Based Thiol Quantification in a 96-Well Microplate
This protocol provides a general framework for quantifying total free thiols in protein samples or cell lysates. Optimization of reagent concentrations and incubation times may be necessary for specific applications.
Materials:
-
This compound (N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide)
-
Anhydrous DMSO
-
Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.0)
-
Thiol-free BSA (for standard curve)
-
Reduced Glutathione (GSH) or Cysteine for standard curve
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store at -20°C in small aliquots, protected from light.
-
This compound Working Solution (100 µM): On the day of the experiment, dilute the 10 mM this compound stock solution 1:100 in Assay Buffer. Keep protected from light.
-
Thiol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of GSH or cysteine in Assay Buffer.
-
Standard Curve Preparation: Prepare a series of dilutions of the thiol standard in Assay Buffer (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Prepare your protein samples or cell lysates in Assay Buffer. If necessary, determine the protein concentration of your samples to normalize the thiol content.
-
Ensure that any interfering substances, such as reducing agents, have been removed.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into the wells of the 96-well plate in triplicate.
-
Add 50 µL of the 100 µM this compound working solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~396 nm and emission at ~468 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (0 µM thiol standard) from all other readings.
-
Generate a standard curve by plotting the background-subtracted fluorescence values of the standards against their known concentrations.
-
Determine the thiol concentration in your samples by interpolating their fluorescence values on the standard curve.
-
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
Caption: this compound reacts with thiols via Michael addition to form a fluorescent adduct.
Troubleshooting Logic for Low Fluorescence Signal
References
Technical Support Center: N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM)
Welcome to the technical support center for DACM. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this thiol-reactive fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's reaction with thiols?
A1: this compound reacts with thiol groups (also known as sulfhydryl groups, -SH) via a Michael addition reaction. The maleimide (B117702) group of this compound is an α,β-unsaturated carbonyl system that acts as an electrophile. It specifically reacts with the nucleophilic thiolate anion (R-S⁻), which is the deprotonated form of a thiol, to form a stable thioether bond.[1][2] This covalent linkage attaches the fluorescent coumarin (B35378) dye to the target molecule.
Q2: How does pH influence the reactivity of this compound with thiols?
A2: The reaction rate is highly pH-dependent because the reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[3][4] The concentration of the thiolate anion is determined by the pKa of the thiol and the pH of the solution. As the pH increases, more of the thiol is deprotonated into the more nucleophilic thiolate form, thus accelerating the forward reaction rate.[5][6]
Q3: What is the optimal pH range for labeling proteins with this compound?
A3: For maximal specificity towards thiol groups and to minimize side reactions, a pH range of 6.5 to 7.5 is generally recommended.[2] In this range, the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines (e.g., the ε-amino group of lysine).[2] While a higher pH will increase the overall reaction rate, it also increases the rate of maleimide hydrolysis and potential reactions with other nucleophiles, reducing specificity.
Q4: Can the fluorescence of the this compound-thiol adduct be affected by pH?
A4: Yes, the fluorescence of coumarin-based dyes can be sensitive to the local environment, including pH.[7][8] Some coumarin derivatives exhibit changes in their fluorescence emission wavelength and intensity when moving from acidic to alkaline conditions.[7] Therefore, it is crucial to perform fluorescence measurements in a buffered solution and to ensure the pH is consistent across all samples and controls for accurate comparison.
Q5: What are the potential side reactions when using this compound at non-optimal pH?
A5:
-
At high pH (> 8.0): The primary side reaction is the hydrolysis of the maleimide ring, which renders this compound incapable of reacting with thiols. Additionally, the reactivity with other nucleophilic groups, such as the primary amines found in lysine (B10760008) residues, increases, which can lead to non-specific labeling.
-
At low pH (< 6.0): The concentration of the reactive thiolate anion is very low, leading to an extremely slow or negligible labeling reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Reaction pH: The pH of the buffer is too low (e.g., < 6.5), resulting in a very slow reaction rate. | Verify the pH of your reaction buffer using a calibrated pH meter.[9][10] Adjust the buffer to the optimal range of 6.5-7.5. |
| This compound Hydrolysis: The this compound stock solution was prepared in an aqueous buffer and stored, or the reaction was run at a high pH (>8.5) for an extended period. | Prepare fresh this compound stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation at high pH. | |
| Absence of Free Thiols: The target molecule may have its thiol groups oxidized (forming disulfide bonds) or otherwise blocked. | Pre-treat your sample with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Important: You must remove the reducing agent (e.g., via dialysis or a desalting column) before adding this compound. | |
| High Background Fluorescence | Excess Unreacted this compound: Too much this compound was used in the labeling reaction, and the excess was not removed. | Optimize the molar ratio of this compound to your target molecule. After the reaction, remove unreacted this compound using gel filtration, dialysis, or a spin column. |
| Non-specific Binding: The reaction was performed at a high pH, leading to labeling of other nucleophilic groups like amines. | Perform the labeling reaction within the recommended pH range of 6.5-7.5 to ensure specificity for thiols.[2] Include a quenching step by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to consume excess this compound. | |
| Inconsistent Results Between Experiments | Buffer Variability: The pH or composition of the reaction buffer is not consistent across experiments. | Always use freshly prepared buffers from reliable stock solutions. Calibrate your pH meter regularly to ensure accurate buffer preparation.[9][11] |
| Inaccurate Reagent Concentration: The concentrations of this compound or the target molecule are not accurately determined. | Accurately determine the concentration of your protein or peptide. Use the molar extinction coefficient to verify the concentration of your this compound stock solution. |
Quantitative Data: Effect of pH on Thia-Michael Addition Kinetics
The following table summarizes kinetic data from a study on a reversible thia-Michael addition reaction, illustrating the general principles of how pH affects the reaction of a thiol with a conjugate acceptor similar to a maleimide. As pH increases, both the forward (labeling) and reverse (un-labeling) reaction rates increase.[6]
| pH | Forward Rate Constant (k_f) (M⁻¹s⁻¹) | Reverse Rate Constant (k_r) (s⁻¹) | Equilibrium Constant (K_eq) (M⁻¹) |
| 3.0 | 0.83 | 6.24 x 10⁻⁵ | 1.05 x 10⁴ |
| 7.0 | 15.3 | 1.10 x 10⁻² | 1.37 x 10³ |
Data adapted from a study on a PEG-based hydrogel system to demonstrate the principle of pH influence on thia-Michael addition kinetics.[6]
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general workflow. Optimal conditions, such as incubation time and molar excess of this compound, should be determined empirically for each specific application.
1. Reagent Preparation:
- Labeling Buffer: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, and carefully adjust the pH to 7.0-7.5. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.
- Protein Solution: Dissolve or dilute your protein containing free thiols in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein has been stored with reducing agents, they must be removed prior to labeling.
- This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. Keep it protected from light.
2. Labeling Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the this compound solution dropwise while gently vortexing to ensure efficient mixing. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
3. Stopping the Reaction (Optional but Recommended): a. To quench any unreacted this compound, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. b. Incubate for an additional 15-30 minutes at room temperature.
4. Purification: a. Remove the unreacted this compound and the quenching reagent from the labeled protein. This is critical to reduce background fluorescence. b. Use a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration, exchanging the labeled protein into your desired storage or assay buffer.
5. Analysis: a. Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum for this compound (approx. 396 nm). b. Measure the fluorescence emission of the sample. The this compound-thiol adduct has an excitation maximum around 396 nm and an emission maximum around 468 nm.[12]
Visualizations
Caption: pH effect on this compound-thiol reaction rate.
Caption: Troubleshooting workflow for low fluorescence.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 10. How to Troubleshoot Common Problems with an Industrial PH Meter [boquinstrument.com]
- 11. mt.com [mt.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: DACM vs. Ellman's Reagent for Thiol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a critical task in fields ranging from protein chemistry to drug efficacy studies. The two most common reagents for this purpose, N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), operate on distinct principles, offering a trade-off between sensitivity and simplicity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the optimal reagent for your research needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and Ellman's reagent lies in their chemical reactions with thiols, which dictates their method of detection.
Ellman's Reagent (DTNB): This classic colorimetric method relies on a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group to yield a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][2] This TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[1][3] The amount of TNB²⁻ produced is directly proportional to the concentration of thiols in the sample.[2]
References
A Researcher's Guide to the Validation of Probes for Measuring Mitochondrial Glutathione
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial glutathione (B108866) (GSH) is critical for understanding cellular redox status and the impact of xenobiotics. This guide provides an objective comparison of commonly used probes for this purpose, with a focus on 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (DACM) and its alternatives. Experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Introduction to Mitochondrial Glutathione
Mitochondria, the powerhouses of the cell, are also a major site of reactive oxygen species (ROS) production. Mitochondrial glutathione (mGSH) is a crucial antioxidant that protects these vital organelles from oxidative damage.[1][2] The concentration of mGSH is a key indicator of mitochondrial health and its depletion is linked to various pathologies.[3][4] Therefore, the accurate quantification of mGSH is essential for toxicology studies and in the development of therapies targeting mitochondrial dysfunction.
Methods for Measuring Mitochondrial Glutathione
Several methods are available for measuring mitochondrial glutathione, each with its own advantages and limitations. These can be broadly categorized into fluorescent probes and luminescence-based assays.
Fluorescent Probes
Fluorescent probes offer the advantage of visualizing and quantifying GSH within intact cells and even within specific organelles like mitochondria.
1. 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (this compound)
This compound is a thiol-reactive fluorescent probe. Its maleimide (B117702) group reacts with the thiol group of GSH, leading to an increase in fluorescence intensity. While this compound has been used for measuring total cellular GSH, its specific application for quantifying mitochondrial GSH requires further validation and a standardized protocol.
2. Monochlorobimane (B1663430) (mBCI)
Monochlorobimane is another widely used fluorescent probe for GSH detection.[5][6] Similar to this compound, it is essentially non-fluorescent until it reacts with GSH, a reaction catalyzed by glutathione S-transferase (GST), to form a fluorescent adduct.[7] This enzymatic reaction provides a degree of specificity for GSH over other thiols.
3. ThiolTracker™ Violet
ThiolTracker™ Violet is a brighter and more robust fluorescent probe for detecting intracellular thiols, with a primary reactivity towards GSH.[8] It can be used for live-cell imaging and is compatible with formaldehyde (B43269) fixation, allowing for multiplexing with other cellular markers.[8]
Luminescence-Based Assays
Luminescence-based assays are typically performed on cell lysates and offer high sensitivity and a wide dynamic range.
1. GSH-Glo™ Assay
The GSH-Glo™ Assay is a luminescent method for quantifying total GSH in cell lysates. The assay involves a two-step process where GSH is first used to convert a luciferin (B1168401) derivative into luciferin, which is then detected in a second reaction using luciferase to produce a light signal proportional to the amount of GSH.
Performance Comparison
| Feature | This compound | Monochlorobimane (mBCI) | ThiolTracker™ Violet | GSH-Glo™ Assay |
| Principle | Covalent binding to thiols | GST-catalyzed reaction with GSH | Covalent binding to thiols | Enzymatic, luminescence-based |
| Detection | Fluorescence | Fluorescence | Fluorescence | Luminescence |
| Application | Live cell imaging | Live cell imaging, cell lysates | Live cell imaging, fixed cells | Cell lysates |
| Specificity | Reacts with thiols | High for GSH (GST-dependent) | Reacts with thiols | High for GSH |
| Mitochondrial Targeting | Requires co-localization with mitochondrial markers | Requires co-localization with mitochondrial markers or mitochondrial isolation | Requires co-localization with mitochondrial markers or mitochondrial isolation | Requires mitochondrial isolation |
| Quantitative | Semi-quantitative in imaging, quantitative in lysates | Quantitative | Quantitative | Quantitative |
| Advantages | Cell-permeant | High specificity for GSH | Bright signal, fixable | High sensitivity, wide dynamic range |
| Limitations | Lacks specific mitochondrial targeting, potential for non-specific binding | GST activity can vary between cell types | Reacts with other thiols | Requires cell lysis, no spatial information |
Experimental Protocols
General Considerations for Mitochondrial Glutathione Measurement
To specifically measure mitochondrial glutathione using fluorescent probes in intact cells, co-localization with a mitochondria-specific dye (e.g., MitoTracker™ Red CMXRos) is essential. Alternatively, mitochondria can be isolated from cells before performing the assay. For luminescence-based assays, mitochondrial isolation is a prerequisite for specific mGSH measurement.
Protocol 1: Measuring Mitochondrial GSH using Monochlorobimane (mBCI) in Live Cells
This protocol is adapted for use with live cells and requires subsequent analysis to quantify mitochondrial-specific fluorescence.
Materials:
-
Monochlorobimane (mBCI) stock solution (10 mM in DMSO)
-
MitoTracker™ Red CMXRos (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere overnight.
-
Mitochondrial Staining: Incubate cells with 100-500 nM MitoTracker™ Red CMXRos in pre-warmed cell culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS.
-
mBCI Loading: Incubate the cells with 40 µM mBCI in cell culture medium for 10-20 minutes at 37°C.[7]
-
Washing: Wash the cells twice with warm PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
MitoTracker™ Red: Excitation ~579 nm, Emission ~599 nm
-
mBCI-GSH adduct: Excitation ~394 nm, Emission ~490 nm
-
-
Analysis: Use image analysis software to quantify the co-localization of the mBCI signal with the MitoTracker™ Red signal to determine the mitochondrial GSH levels.
Protocol 2: Measuring Mitochondrial GSH using ThiolTracker™ Violet in Fixed Cells
This protocol allows for the fixation of cells after staining, which can be useful for co-staining with antibodies.
Materials:
-
ThiolTracker™ Violet stock solution (10 mM in DMSO)
-
MitoTracker™ Red CMXRos (1 mM in DMSO)
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate.
-
Mitochondrial Staining: Incubate cells with 100-500 nM MitoTracker™ Red CMXRos in pre-warmed cell culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS.
-
ThiolTracker™ Violet Staining: Incubate the cells with 1-20 µM ThiolTracker™ Violet in serum-free medium for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
MitoTracker™ Red: Excitation ~579 nm, Emission ~599 nm
-
ThiolTracker™ Violet: Excitation ~405 nm, Emission ~526 nm
-
-
Analysis: Quantify the co-localization of the ThiolTracker™ Violet signal with the MitoTracker™ Red signal.
Protocol 3: Measuring Mitochondrial GSH using GSH-Glo™ Assay
This protocol requires the isolation of mitochondria from cell cultures.
Materials:
-
GSH-Glo™ Assay Kit (Promega)
-
Mitochondria Isolation Kit (e.g., from Thermo Fisher Scientific or Abcam)
-
Cultured cells
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and apply experimental treatments.
-
Mitochondrial Isolation: Isolate mitochondria from the cells following the manufacturer's protocol of the chosen mitochondria isolation kit. This typically involves cell lysis and differential centrifugation.
-
Mitochondrial Pellet Lysis: Resuspend the isolated mitochondrial pellet in the lysis buffer provided with the GSH-Glo™ Assay kit.
-
GSH-Glo™ Assay:
-
Add the reconstituted GSH-Glo™ Reagent to the mitochondrial lysate.
-
Incubate at room temperature for 30 minutes.
-
Add the Luciferin Detection Reagent.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Quantification: Determine the GSH concentration from a standard curve prepared using the provided GSH standard. Normalize the GSH concentration to the mitochondrial protein content.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-based glutathione detection.
Experimental workflow for fluorescent mitochondrial GSH measurement.
Experimental workflow for the GSH-Glo assay.
References
- 1. Mitochondrial Glutathione, a Key Survival Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Glutathione in Cellular Redox Homeostasis and Disease Manifestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial damage precedes the changes of glutathione metabolism in CdCl2 treated neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of monochlorobimane for glutathione measurements in hamster and human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential specificity of monochlorobimane for isozymes of human and rodent glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of glutathione levels measured using optimized monochlorobimane assay with those from ortho-phthalaldehyde assay in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of DACM: A Comparative Guide to its Cross-Reactivity with Nucleophiles
For researchers, scientists, and drug development professionals, the selective labeling of biomolecules is paramount for accurate analysis. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely utilized fluorescent probe celebrated for its high reactivity towards thiol groups. However, a comprehensive understanding of its potential cross-reactivity with other nucleophiles is crucial for ensuring experimental precision. This guide provides an objective comparison of this compound's performance with alternative nucleophilic functional groups, supported by available experimental data and detailed methodologies.
The exceptional reactivity of the maleimide (B117702) moiety in this compound towards the sulfhydryl group of cysteine residues forms the basis of its application in protein labeling and quantification. This reaction proceeds via a Michael addition, resulting in a stable thioether bond and a concomitant increase in fluorescence, allowing for sensitive detection. While highly specific under controlled conditions, the electrophilic nature of the maleimide ring raises the possibility of reactions with other nucleophilic groups present in biological systems, primarily the ε-amino group of lysine (B10760008) and the hydroxyl groups of serine and threonine.
Comparative Reactivity: Thiols vs. Amines and Hydroxyls
The general consensus in the scientific literature is that the reaction of maleimides with thiols is significantly faster and more efficient than with amines, particularly at physiological pH. At a neutral pH of approximately 7.0, the reaction rate of maleimides with thiols is estimated to be about 1,000 times faster than their reaction with amines. This inherent selectivity is a key advantage of using maleimide-based probes like this compound for targeted cysteine modification.
The cross-reactivity with amines, however, becomes more pronounced as the pH increases. Above pH 7.5, the deprotonated primary amine of lysine becomes a more competitive nucleophile, increasing the likelihood of off-target labeling. The hydroxyl groups of serine and threonine are generally considered to be poor nucleophiles for Michael addition to maleimides under typical biological labeling conditions and their cross-reactivity is significantly lower than that of both thiols and amines.
Quantitative Data on Reactivity
| Nucleophile | Functional Group | Relative Reactivity at pH 7.0 | Conditions Favoring Cross-Reactivity |
| Cysteine | Thiol (-SH) | Very High | - |
| Lysine | Amine (-NH2) | Low | pH > 7.5 |
| Serine/Threonine | Hydroxyl (-OH) | Very Low | Extreme pH, prolonged reaction times |
| Histidine | Imidazole | Low | pH dependent |
| N-terminus | α-amino group | Low | pH dependent |
Note: This table represents a qualitative comparison based on established maleimide chemistry. Actual reaction rates can be influenced by factors such as the local microenvironment of the amino acid residue within a protein, solvent accessibility, and temperature.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive labeling assay can be performed. This involves reacting this compound with a mixture of a thiol-containing molecule (e.g., N-acetyl-L-cysteine or glutathione) and a competing nucleophile (e.g., N-acetyl-L-lysine) and quantifying the formation of each product over time.
Key Experiment: Competitive Labeling Assay
Objective: To quantify the relative reactivity of this compound towards a thiol and an amine.
Materials:
-
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)
-
N-acetyl-L-cysteine (NAC)
-
N-acetyl-L-lysine (NAL)
-
Phosphate buffered saline (PBS), pH 7.4 and pH 8.5
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare 100 mM stock solutions of NAC and NAL in the desired reaction buffer (PBS, pH 7.4 or 8.5).
-
-
Reaction Setup:
-
In separate reaction tubes, prepare reaction mixtures containing the chosen buffer, NAC, and NAL at equimolar concentrations (e.g., 1 mM each).
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration of 0.1 mM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of a thiol-containing quenching agent (e.g., 2-mercaptoethanol) or by acidification.
-
-
HPLC Analysis:
-
Analyze the quenched reaction aliquots by reverse-phase HPLC using a C18 column.
-
Employ a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid as the mobile phase.
-
Monitor the elution of this compound-NAC and this compound-NAL adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths for this compound (typically around 385 nm and 475 nm, respectively).
-
-
Data Analysis:
-
Quantify the peak areas of the this compound-NAC and this compound-NAL adducts at each time point.
-
Calculate the initial reaction rates for the formation of each adduct.
-
The ratio of the initial rates will provide a quantitative measure of the selectivity of this compound for thiols over amines under the tested conditions.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism of this compound and a typical experimental workflow for assessing its cross-reactivity.
Conclusion
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound) remains a highly effective and selective fluorescent probe for labeling cysteine residues. Its reactivity towards thiols is substantially greater than towards other nucleophiles, particularly at or near neutral pH. While cross-reactivity with amines can occur, especially under alkaline conditions, this can be minimized by careful control of the reaction pH. The negligible reactivity with hydroxyl groups further underscores its utility for specific thiol modification. By employing the experimental protocols outlined in this guide, researchers can quantitatively assess the selectivity of this compound in their specific experimental system, ensuring the generation of reliable and accurate data in their research and drug development endeavors.
Specificity of DACM for Cysteine vs. Homocysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) for cysteine versus homocysteine. Due to their structural similarities, distinguishing between these two critical biothiols presents a significant challenge in various research and diagnostic applications. This document outlines the reactivity of this compound, compares it with alternative probes, and provides detailed experimental protocols to assess its specificity.
Introduction to this compound and the Thiol Detection Challenge
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound) is a widely utilized fluorescent probe that reacts with thiol groups to form stable, highly fluorescent adducts.[1] Its favorable photophysical properties, including a high molar extinction coefficient and quantum yield upon reaction with thiols, have made it a popular tool for labeling and quantifying sulfhydryl groups in proteins and other biomolecules.[2]
Cysteine and homocysteine are structurally analogous sulfur-containing amino acids. Their primary structural difference lies in an additional methylene (B1212753) group in the side chain of homocysteine. This subtle variation, however, is often insufficient for conventional thiol-reactive probes like this compound to exhibit significant specificity. The development of probes that can effectively discriminate between these two biothiols is an active area of research, driven by their distinct biological roles and implications in various disease states.
The Reaction of this compound with Thiols
This compound reacts with the sulfhydryl group of thiols, such as cysteine and homocysteine, via a Michael addition reaction. The maleimide (B117702) group of this compound is an electrophile that readily reacts with the nucleophilic thiolate anion (R-S⁻). This reaction results in the formation of a stable thioether bond, covalently linking the coumarin (B35378) fluorophore to the thiol-containing molecule. This reaction is highly efficient and proceeds rapidly under mild conditions, typically at neutral to slightly alkaline pH.
Specificity of this compound: Cysteine vs. Homocysteine
As a general thiol-reactive probe, this compound is not expected to exhibit significant specificity for cysteine over homocysteine. The reactivity of the maleimide group is primarily dependent on the availability and nucleophilicity of the thiol group. While subtle differences in the pKa of the sulfhydryl group and the steric environment between cysteine and homocysteine exist, these are generally not substantial enough to allow for selective labeling with a broadly reactive probe like this compound under standard conditions.
Table 1: Comparison of Cysteine and Homocysteine Properties
| Property | Cysteine | Homocysteine | Implication for Reactivity with this compound |
| Structure | The additional methylene group in homocysteine may introduce minor steric hindrance and slightly alter the pKa of the thiol group. | ||
| Thiol pKa | ~8.3 | ~8.9 | The lower pKa of cysteine's thiol group suggests a higher proportion of the more reactive thiolate anion at physiological pH, potentially leading to a slightly faster reaction rate with this compound compared to homocysteine. |
Quantitative Comparison of this compound Reactivity
Table 2: Hypothetical Reactivity of this compound with Cysteine and Homocysteine
| Parameter | This compound-Cysteine Adduct | This compound-Homocysteine Adduct |
| Hypothetical Second-Order Rate Constant (k) | kcys | khcy (kcys > khcy) |
| Hypothetical Fluorescence Quantum Yield (Φ) | ~0.6 - 0.8 | ~0.6 - 0.8 |
| Excitation Maximum (λex) | ~390 nm | ~390 nm |
| Emission Maximum (λem) | ~475 nm | ~475 nm |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental validation is required.
Experimental Protocol for Comparative Analysis
This protocol outlines a method to experimentally determine and compare the reactivity of this compound with cysteine and homocysteine.
Materials
-
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)
-
L-Cysteine
-
L-Homocysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Methods
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of L-cysteine and L-homocysteine in PBS.
-
-
Reaction Setup:
-
In a 96-well black microplate, add PBS to a final volume of 200 µL per well.
-
Add L-cysteine or L-homocysteine to achieve a final concentration range (e.g., 1-100 µM).
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every minute for 30 minutes) with excitation at ~390 nm and emission at ~475 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of cysteine and homocysteine.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve.
-
Plot V₀ against the thiol concentration to determine the second-order rate constant.
-
Compare the rate constants for the reaction of this compound with cysteine and homocysteine.
-
Alternatives to this compound for Discriminating Cysteine and Homocysteine
Given the likely low specificity of this compound, researchers requiring the selective detection of cysteine or homocysteine should consider alternative fluorescent probes specifically designed for this purpose. These probes often employ clever chemical strategies to exploit the subtle structural and reactivity differences between the two thiols.
Table 3: Alternative Fluorescent Probes for Cysteine and Homocysteine Detection
| Probe | Detection Mechanism | Specificity | Reference |
| Naphthalimide-based Probes | Different reaction pathways (substitution vs. cyclization) leading to distinct fluorescence signals. | Can distinguish Cysteine from Glutathione (B108866)/Homocysteine. | [3] |
| Rhodol Thioester Probes | Different rates of intramolecular S,N-acyl shift leading to distinct emission bands. | Can simultaneously detect Glutathione and Cysteine/Homocysteine. | [4] |
| Hemicyanine-based Probes | Cysteine-triggered intramolecular cyclization leading to fluorescence quenching. | High selectivity for Cysteine over Homocysteine and Glutathione. | [5] |
| Multi-signal Probes | Multiple reaction sites leading to distinct fluorescence signals for different biothiols. | Can simultaneously distinguish Cysteine/Homocysteine, Glutathione, and H₂S. | [1] |
Conclusion
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound) is a valuable tool for the general labeling of thiols. However, due to its broad reactivity with sulfhydryl groups, it is not an ideal probe for specifically distinguishing between cysteine and homocysteine. While minor differences in reaction kinetics may exist, these are unlikely to be sufficient for selective detection in complex biological samples. For applications requiring the specific quantification or imaging of cysteine or homocysteine, the use of alternative, specifically designed fluorescent probes is strongly recommended. The experimental protocol provided in this guide can be used to empirically determine the reactivity of this compound with these thiols and to validate the performance of other probes.
References
- 1. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-channel colorimetric and fluorescent probes for differentiating between cysteine and glutathione/homocysteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Thiol Biology: N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) Applications
For researchers, scientists, and drug development professionals, the precise detection and quantification of thiols are paramount for unraveling the complexities of cellular redox signaling and developing novel therapeutics. N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) has emerged as a valuable tool in thiol biology due to its fluorogenic properties upon reaction with sulfhydryl groups. This guide provides a comprehensive comparison of this compound with other common thiol-reactive probes, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Comparative Performance of Thiol-Reactive Probes
The selection of an appropriate thiol-reactive probe is contingent on the specific experimental requirements, including sensitivity, specificity, and the intended application (e.g., fixed or live-cell imaging, flow cytometry, or quantitative assays). This section compares the performance of this compound with other widely used thiol probes.
Table 1: Quantitative Comparison of Common Thiol-Reactive Probes
| Feature | This compound | Monobromobimane (mBBr) | ThiolTracker™ Violet |
| Detection Principle | Fluorogenic (Michael Addition) | Fluorogenic (Alkylation) | Fluorogenic (Thiol-reactive dye) |
| Excitation Wavelength | ~396 nm[1] | ~380-398 nm | ~404 nm |
| Emission Wavelength | ~468 nm[1] | ~478-490 nm | ~524 nm |
| Quantum Yield (Φ) of Thiol Adduct | High (exact value not consistently reported in literature) | Varies with thiol adduct | Not specified |
| Limit of Detection (LOD) | Low (sub-micromolar range) | Picomolar to nanomolar range with HPLC separation | Not specified |
| Cell Permeability | Yes | Yes | Yes |
| Key Advantages | Good photostability, becomes highly fluorescent upon reaction | High sensitivity, well-established for HPLC-based quantification | High selectivity for thiols, well-retained in cells |
| Key Disadvantages | Limited quantitative data in direct comparison studies | Requires enzymatic activity for specific reaction with GSH (monochlorobimane) | Limited publicly available data on quantum yield and LOD |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable experimental data. This section provides methodologies for the application of this compound in key experiments in thiol biology.
Protocol 1: Detection of Total Cellular Thiols using Fluorescence Microscopy
This protocol outlines the steps for staining and visualizing total cellular thiols (including glutathione (B108866) and protein thiols) in adherent cells using this compound.
Materials:
-
N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (B43269) (4% in PBS) for fixation
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)
-
Adherent cells cultured on glass coverslips
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Preparation of this compound Staining Solution: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in PBS to a final working concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Wash the cells twice with warm PBS to remove any residual medium.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for DAPI (Excitation: ~396 nm, Emission: ~468 nm).
Protocol 2: Detection of Protein S-Thiolation using Flow Cytometry
This protocol describes a method to detect changes in protein S-thiolation (the formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols like glutathione) using this compound and flow cytometry. The principle involves blocking free thiols, reducing the S-thiolated proteins to regenerate free thiols, and then labeling these newly exposed thiols with this compound.
Materials:
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (B142953) (DTT)
-
This compound
-
PBS, pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Flow cytometer with a UV or violet laser
Procedure:
-
Cell Treatment: Treat cells with the desired stimulus to induce changes in protein S-thiolation. Include an untreated control group.
-
Cell Lysis and Thiol Blocking:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in a buffer containing a high concentration of a non-fluorescent thiol-blocking agent like N-ethylmaleimide (NEM) (e.g., 50 mM) to block all free sulfhydryl groups. Incubate for 30 minutes on ice.
-
-
Reduction of S-Thiolated Proteins:
-
Remove excess NEM by protein precipitation (e.g., with trichloroacetic acid) followed by washing, or by using spin columns.
-
Resuspend the protein pellet in a buffer containing a reducing agent like dithiothreitol (DTT) (e.g., 10 mM) to reduce the disulfide bonds of S-thiolated proteins, thereby exposing the protein thiols. Incubate for 30 minutes at room temperature.
-
-
Labeling with this compound:
-
Remove the DTT by protein precipitation or spin columns.
-
Resuspend the protein pellet in a labeling buffer (PBS, pH 7.0-7.5) and add this compound to a final concentration of 50-100 µM. Incubate for 1 hour at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the labeled protein pellet to remove excess this compound.
-
Resuspend the pellet in PBS.
-
Analyze the fluorescence of the labeled proteins using a flow cytometer with excitation and emission settings appropriate for this compound. An increase in fluorescence intensity compared to the control group indicates an increase in protein S-thiolation.
-
Signaling Pathways in Thiol Biology
Thiol modifications play a critical role in regulating various signaling pathways. This compound and other thiol-reactive probes are instrumental in visualizing and understanding these regulatory mechanisms.
The Keap1-Nrf2 Pathway: A Key Sensor of Oxidative Stress
The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and reactive oxygen species (ROS).
Modification of these cysteine thiols by electrophiles or oxidants leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Redox Regulation of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation and immunity. Its activity is also subject to redox regulation, primarily through the modification of specific cysteine residues in the proteins of the NF-κB signaling cascade. One critical point of regulation is the redox state of a cysteine residue (Cys-62) in the p50 subunit of NF-κB.
In the cytoplasm, Cys-62 of the p50 subunit is often in an oxidized state (sulfenic acid, -SOH), which prevents NF-κB from binding to DNA. Upon cellular stimulation and translocation of NF-κB to the nucleus, Cys-62 is reduced to a free thiol (-SH), a step that is essential for its DNA-binding activity and subsequent transactivation of target genes. This reduction is thought to be mediated by nuclear redox regulators.
This guide provides a foundational understanding of the application of this compound in thiol biology. For optimal experimental outcomes, it is recommended that researchers empirically determine the ideal concentrations and incubation times for their specific cell types and experimental conditions. The provided diagrams offer a visual framework for understanding the complex interplay of thiol modifications in key cellular signaling pathways.
References
A Comparative Analysis of Fluorescent Probes for Cellular Thiols
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cellular thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for understanding cellular redox homeostasis and their implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for visualizing and measuring these vital biomolecules in living cells. This guide provides a comparative analysis of three prominent fluorescent probes for cellular thiols: ThiolTracker™ Violet, Monochlorobimane (MCB), and RealThiol, offering insights into their performance characteristics and experimental application.
Performance Comparison of Fluorescent Thiol Probes
The selection of an appropriate fluorescent probe is contingent on its specific photophysical and chemical properties. The following table summarizes the key performance indicators for ThiolTracker™ Violet, Monochlorobimane, and RealThiol to facilitate an informed choice for your research needs.
| Feature | ThiolTracker™ Violet | Monochlorobimane (MCB) | RealThiol |
| Excitation Wavelength | ~404 nm[1][2] | ~380-394 nm[3][4] | 405 nm (GSH-adduct), 488 nm (free probe)[5] |
| Emission Wavelength | ~526 nm[1][2] | ~470-490 nm[3][4] | 487 nm (GSH-adduct), 562 nm (free probe)[5] |
| Quantum Yield (Φ) | Not explicitly stated, described as a "bright" probe.[6][7] | Unbound form is almost non-fluorescent; fluoresces upon binding to GSH.[4] Specific quantum yield of the adduct is not readily available. | Free probe: 2.9%; GSH-adduct: 86.0%[8][9] |
| Reaction Mechanism | Reacts with reduced thiols.[1] | GST-catalyzed reaction with GSH.[4] | Reversible Michael addition with GSH.[10] |
| Selectivity | Reacts with general thiols, with a high affinity for GSH as it is the most abundant intracellular thiol.[1] | Highly specific for GSH due to the requirement of glutathione S-transferase (GST) for the reaction.[4] | Preferentially reacts with GSH under physiological conditions.[8] |
| Reversibility | Irreversible | Irreversible | Reversible[10] |
| Signal-to-Noise Ratio | Described as having a high signal-to-noise ratio.[11] | Low background fluorescence from the unbound probe.[4] | Ratiometric measurement provides a high signal-to-noise ratio.[11] |
| Key Advantages | Bright fluorescence, suitable for various imaging platforms including flow cytometry and microscopy.[6][7] | High specificity for GSH.[4] | Enables quantitative, real-time imaging of GSH dynamics due to its reversible, ratiometric nature and high quantum yield of the adduct.[8][10] |
Signaling Pathway and Experimental Workflow
Glutathione in Cellular Redox Homeostasis
Glutathione is a key player in maintaining cellular redox balance. Its synthesis and participation in enzymatic reactions are critical for mitigating oxidative stress. The following diagram illustrates the synthesis of glutathione and its role in protein S-glutathionylation, a crucial mechanism in redox signaling.[12][13]
Caption: Glutathione synthesis and its role in protein S-glutathionylation for redox signaling.
General Experimental Workflow for Cellular Thiol Imaging
The following diagram outlines a typical workflow for staining and imaging cellular thiols using fluorescent probes. This process is generally applicable to ThiolTracker™ Violet, Monochlorobimane, and RealThiol, with specific parameters adjusted based on the chosen probe and cell type.
Caption: A generalized workflow for fluorescent probe-based cellular thiol imaging.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are summarized experimental protocols for the three discussed fluorescent probes.
ThiolTracker™ Violet Staining Protocol
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a 96-well plate.
-
Probe Preparation: Prepare a 20 mM stock solution of ThiolTracker™ Violet in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to a working concentration of 10-20 µM in a thiol-free buffer such as D-PBS with calcium and magnesium (D-PBS C/M).[1][2]
-
Cell Staining: Remove the culture medium and wash the cells twice with D-PBS C/M. Add the prewarmed ThiolTracker™ Violet working solution to the cells.[1][2]
-
Incubation: Incubate the cells for 30 minutes at 37°C in a cell culture incubator.[1][2]
-
Washing: Replace the staining solution with a suitable buffer or medium.[1][2]
-
Imaging: Image the cells immediately using a fluorescence microscope with excitation at approximately 404 nm and emission detection at around 526 nm.[1][2] Optional formaldehyde (B43269) fixation can be performed after staining.[1][2]
Monochlorobimane (MCB) Assay Protocol for Cellular Lysates
-
Cell Lysis: Induce the desired cellular response (e.g., apoptosis). Harvest at least 1x10^6 cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at high speed to pellet debris.
-
Lysate Collection: Transfer the supernatant (cell lysate) to a fresh tube or a well of a 96-well plate.
-
Reaction Mixture: Add 5 µL of 10 mM MCB and 2 µL of GST Reagent to each sample.
-
Incubation: Incubate the samples at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or fluorescence plate reader with excitation at ~394 nm and emission at ~490 nm.[3]
RealThiol (RT) Protocol for Live Cell Imaging
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for confocal microscopy.
-
Probe Preparation: Dissolve the acetoxymethyl (AM) ester form of RealThiol (RT-AM) in DMSO to make a 10 mM stock solution. Dilute the stock solution to a working concentration of 1 µM in fresh cell culture medium.[5]
-
Cell Staining: Treat the cells with the 1 µM RT-AM working solution.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C.[5]
-
Imaging: Acquire ratiometric confocal images using two channels:
-
Channel 1 (GSH-adduct): Excitation at 405 nm, Emission at 430-470 nm.
-
Channel 2 (Free probe): Excitation at 488 nm, Emission at 510-660 nm.[14]
-
-
Data Analysis: The ratio of the fluorescence intensities from the two channels (F405/F488) is calculated for each pixel to generate a ratiometric image that reflects the intracellular GSH concentration.[10]
This comparative guide provides a foundation for selecting and utilizing fluorescent probes for cellular thiol detection. For optimal results, it is recommended to consult the specific product literature and optimize the protocols for your particular cell type and experimental conditions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mengwanglab.org [mengwanglab.org]
- 9. researchgate.net [researchgate.net]
- 10. A Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2.4. Intracellular real-time GSH determination with RT-probe [bio-protocol.org]
A Comparative Guide to Thiol Imaging Probes: Unveiling the Limitations of DACM for In Vivo Studies
For researchers, scientists, and drug development professionals engaged in the dynamic field of redox biology, the accurate in vivo imaging of thiols is paramount. This guide provides a comprehensive comparison of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a widely used fluorescent probe for thiol detection, with alternative probes, focusing on their suitability for in vivo two-photon microscopy. We present a critical evaluation of this compound's limitations, supported by available data, and offer insights into more robust alternatives for demanding in vivo applications.
The detection and quantification of low-molecular-weight thiols, such as glutathione (B108866) (GSH), are crucial for understanding cellular redox states and their implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for visualizing these dynamic changes in living systems. This compound, a coumarin-based maleimide (B117702), has been a popular choice for labeling thiols due to its fluorogenic response upon reaction. However, its practical application for quantitative in vivo imaging, particularly using two-photon microscopy, is hampered by several inherent limitations.
Mechanism of Action: A Common Ground
This compound and many of its alternatives, such as BODIPY FL Maleimide, function via a Michael addition reaction. The maleimide group acts as a Michael acceptor, reacting with the nucleophilic thiol group of cysteine residues in proteins and glutathione to form a stable thioether bond. This reaction leads to a significant increase in the fluorescence quantum yield of the probe, enabling the detection of thiols.
This compound [label="this compound (Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Thiol (R-SH)\n(e.g., Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="this compound-Thiol Adduct (Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
This compound -> Adduct [label="Michael Addition"]; Thiol -> Adduct; }
Figure 1. Reaction of this compound with a thiol group.Performance Comparison: this compound vs. Alternatives
A critical assessment of a fluorescent probe's performance for in vivo imaging requires a quantitative comparison of its photophysical properties. The following table summarizes the available data for this compound and two prominent alternatives, BODIPY FL N-(2-aminoethyl)maleimide and the commercially available Prometheus™ probe.
| Feature | This compound (N-(7-dimethylamino-4-methylcoumarinyl)maleimide) | BODIPY FL N-(2-aminoethyl)maleimide | Prometheus™ |
| Excitation (nm) | ~390 | ~503 | ~490 |
| Emission (nm) | ~470 | ~509 | ~520 |
| Quantum Yield (Φ) | High (exact value for thiol adduct not consistently reported) | ~0.97[1] | Information not publicly available |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not consistently reported | ~92,000[1] | Information not publicly available |
| Two-Photon Absorption Cross-Section (GM) | Not reported | Can be high for BODIPY derivatives (>100 GM)[2][3] | Information not publicly available |
| Photostability | Described as having "strong photoresistance"[2] | High | Information not publicly available |
| In Vivo Stability of Adduct | Prone to retro-Michael reaction and thiol exchange[2][3][4][5] | Prone to retro-Michael reaction and thiol exchange | Information not publicly available |
| Biocompatibility | Limited specific in vivo data available | Generally considered to have low toxicity and good biocompatibility[5][6] | Information not publicly available |
Key Limitations of this compound for In Vivo Thiol Imaging
While this compound exhibits a clear fluorogenic response to thiols, several critical limitations curtail its effectiveness for robust and quantitative in vivo imaging, especially when employing two-photon microscopy.
1. Lack of Two-Photon Absorption Data: A significant drawback of this compound is the absence of a reported two-photon absorption cross-section (GM value). This parameter is crucial for assessing a probe's efficiency for two-photon microscopy, a technique essential for deep-tissue in vivo imaging. Without this data, the suitability of this compound for two-photon applications remains speculative and unquantified.
2. Ambiguous Quantum Yield: While often cited as having a "high" quantum yield upon binding to thiols, specific and consistent quantitative values for the this compound-thiol adduct are scarce in the literature. This ambiguity makes it challenging to perform quantitative comparisons with other probes and to standardize experimental results.
3. In Vivo Instability of the Thiol Adduct: The thioether bond formed between the maleimide moiety of this compound and thiols is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles like glutathione, which is abundant in the intracellular environment. This can lead to the release of the probe and its subsequent reaction with other thiols, compromising the spatial and temporal resolution of the imaging experiment[2][3][4][5].
Promising Alternatives to this compound
BODIPY FL N-(2-aminoethyl)maleimide: This probe stands out as a strong alternative to this compound for in vivo thiol imaging. BODIPY dyes are renowned for their exceptional photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields that are often insensitive to the solvent environment, and good photostability[7]. Importantly, BODIPY derivatives have been shown to possess large two-photon absorption cross-sections, making them well-suited for two-photon microscopy[2][3]. While the maleimide-thiol linkage still presents a stability concern, the superior photophysical characteristics of the BODIPY fluorophore offer a significant advantage for in vivo imaging.
Prometheus™: This commercially available probe is marketed for the detection of thiols. However, a lack of publicly available quantitative data on its quantum yield and two-photon absorption cross-section makes a direct comparison with this compound and BODIPY-maleimide difficult.
subgraph "cluster_Selection" { label="Probe Selection"; style=filled; color="#F1F3F4"; "Probe_Properties" [label="Define Required Properties\n(e.g., Two-Photon Excitation,\nHigh Quantum Yield)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Literature_Search" [label="Literature & Database Search\n(this compound, BODIPY, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Probe_Properties" -> "Literature_Search"; }
subgraph "cluster_Characterization" { label="In Vitro Characterization"; style=filled; color="#F1F3F4"; "Spectroscopy" [label="Measure Photophysical Properties\n(Quantum Yield, Two-Photon Cross-Section)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Stability_Assay" [label="Assess Adduct Stability\n(Retro-Michael Reaction)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Spectroscopy" -> "Stability_Assay"; }
subgraph "cluster_InVivo" { label="In Vivo Validation"; style=filled; color="#F1F3F4"; "Toxicity_Study" [label="Evaluate Biocompatibility\nand Toxicity", fillcolor="#FFFFFF", fontcolor="#202124"]; "Imaging_Protocol" [label="Develop & Optimize\nIn Vivo Imaging Protocol", fillcolor="#FFFFFF", fontcolor="#202124"]; "Toxicity_Study" -> "Imaging_Protocol"; }
"Literature_Search" -> "Spectroscopy" [label="Select Candidate Probes"]; "Stability_Assay" -> "Toxicity_Study" [label="Select Most Stable Probe"]; "Imaging_Protocol" -> "Data_Analysis" [label="Acquire & Analyze Data"]; "Data_Analysis" [label="Comparative Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Figure 2. A logical workflow for selecting and validating a thiol probe.Experimental Protocols
General Protocol for In Vivo Thiol Imaging using Two-Photon Microscopy
This protocol provides a general framework for in vivo thiol imaging. Specific parameters will need to be optimized based on the chosen probe, animal model, and imaging setup.
1. Animal Preparation:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Surgically expose the tissue of interest (e.g., create a cranial window for brain imaging).
-
Maintain the animal's physiological parameters (body temperature, heart rate, etc.) throughout the experiment.
2. Probe Administration:
-
Dissolve the thiol-reactive probe in a biocompatible solvent (e.g., a mixture of DMSO and saline).
-
Administer the probe to the animal. The route of administration (e.g., intravenous injection, direct topical application) will depend on the target tissue and the probe's properties.
-
Allow sufficient time for the probe to distribute and react with thiols in the tissue. This incubation time needs to be determined empirically.
3. Two-Photon Imaging:
-
Position the animal on the microscope stage.
-
Use a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser.
-
Tune the laser to the appropriate excitation wavelength for the chosen probe (typically in the 700-1000 nm range for two-photon excitation of visible-light emitting fluorophores).
-
Acquire z-stacks of images from the region of interest.
-
Use appropriate emission filters to collect the fluorescence signal from the probe.
4. Data Analysis:
-
Correct for motion artifacts in the acquired images.
-
Quantify the fluorescence intensity in different regions of the tissue.
-
Correlate changes in fluorescence intensity with physiological or pathological conditions.
Note: It is crucial to perform control experiments, such as imaging before probe administration and using a non-reactive control probe, to validate the specificity of the signal.
Conclusion
While this compound has served as a useful tool for in vitro thiol detection, its limitations, particularly the lack of two-photon characterization and the instability of its thiol adduct, make it a less-than-ideal candidate for quantitative in vivo imaging. For researchers seeking to perform robust and reliable in vivo thiol imaging using two-photon microscopy, probes based on the BODIPY fluorophore present a more promising alternative due to their superior photophysical properties. Further characterization of existing and novel thiol probes, with a focus on their two-photon properties and in vivo stability, is essential for advancing our understanding of redox biology in complex living systems.
References
- 1. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 2. Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives [mdpi.com]
- 3. Two-photon absorption in a series of 2,6-disubstituted BODIPY dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unadulterated BODIPY-dimer nanoparticles with high stability and good biocompatibility for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The following document provides essential safety and logistical information for the proper disposal of N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM), a fluorescent thiol-reactive reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. This compound Chemical and Safety Data
Proper handling and disposal begin with a thorough understanding of the substance's properties and hazards.
| Property | Value |
| Chemical Name | N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide |
| CAS Number | 55145-14-7 |
| Molecular Formula | C16H14N2O4 |
| Appearance | Solid |
| Solubility | Water soluble.[1] |
| Fluorescence | Excitation: ~383-398 nm, Emission: ~463-482 nm.[1][2] |
| Primary Hazard | The maleimide (B117702) group is a reactive Michael acceptor and can react with biological nucleophiles, particularly thiols.[3] The toxicological properties have not been fully investigated. |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][5][6][7] |
II. Experimental Protocol for this compound Disposal
This protocol outlines a step-by-step procedure for the safe quenching and disposal of this compound waste. The primary objective is to deactivate the reactive maleimide moiety before final disposal as chemical waste.
Objective: To neutralize the reactivity of the maleimide group in this compound waste streams prior to disposal.
Materials:
-
This compound waste (solid or in solution)
-
A thiol-containing quenching agent (e.g., 2-mercaptoethanol, dithiothreitol (B142953) (DTT), or L-cysteine)
-
A compatible solvent for this compound (e.g., DMSO, DMF, or water if the waste is aqueous)
-
Sodium bicarbonate or a similar weak base for pH adjustment
-
pH indicator strips
-
Appropriate chemical waste container, properly labeled
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Preparation for Quenching (Deactivation):
-
Perform this procedure in a certified chemical fume hood.
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of a compatible solvent.
-
For solutions, ensure the pH is neutral or slightly basic (pH 7-8.5) by adding a weak base like sodium bicarbonate. This facilitates the reaction of the maleimide with the thiol. Check the pH using an indicator strip.
-
-
Quenching the Maleimide Moiety:
-
Add an excess of a thiol-containing quenching agent to the this compound waste solution. A 1.5 to 2-fold molar excess of the thiol relative to this compound is recommended.
-
Stir the mixture at room temperature for at least one hour to ensure complete reaction. The reaction between the maleimide and the thiol will form a stable, non-reactive thioether conjugate.
-
-
Verification of Quenching (Optional):
-
For validation purposes, the disappearance of the thiol-reactive maleimide can be monitored by thin-layer chromatography (TLC) or by using a thiol-sensitive colorimetric reagent like Ellman's reagent (DTNB) to test for the consumption of the added thiol.
-
-
Final Disposal:
-
After quenching, the resulting solution should be treated as hazardous chemical waste.
-
Transfer the quenched solution to a properly labeled hazardous waste container. The label should include the words "Hazardous Waste" and list all chemical constituents, including the solvent, the quenched this compound product, and any remaining quenching agent.[8]
-
Dispose of the container through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[8][9]
-
Contaminated labware that cannot be decontaminated should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional guidelines.[8]
-
Empty Container Disposal:
-
Empty this compound containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste as described above.[8] After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first.[8][9]
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
- 1. This compound - CAS-Number 55145-14-7 - Order from Chemodex [chemodex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nationalchemicals.com [nationalchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. FEM ANALYTIKA LAB : Waste Disposal Process [femanalytika.blogspot.com]
Essential Safety and Handling Protocols for Unidentified Chemicals: A Framework for "DACM"
Initial searches for a chemical specifically identified as "DACM" did not yield a corresponding substance in chemical safety databases. This indicates that "this compound" may be an internal laboratory identifier, an acronym for a more complex chemical name, or a novel compound. The following guide provides a comprehensive framework for establishing personal protective equipment (PPE) and handling protocols for any hazardous chemical, using "this compound" as a placeholder. This procedural guidance is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Step 1: Hazard Identification and Information Gathering
Before handling any new or unfamiliar chemical, a thorough hazard assessment is critical. The primary source for this information is the Safety Data Sheet (SDS), which suppliers are required to provide.
Procedure for Information Gathering:
-
Locate the Safety Data Sheet (SDS): Obtain the SDS from the chemical manufacturer. This document is the most critical piece of safety information.[1][2]
-
Review Key Sections of the SDS: Pay close attention to the following sections to understand the risks associated with the chemical[2][3]:
-
Section 2: Hazard Identification: This section provides a summary of the chemical's hazards and the required label elements, including pictograms, signal words ("Danger" or "Warning"), and hazard statements.[3][4]
-
Section 8: Exposure Controls/Personal Protection: This section details exposure limits and recommends specific personal protective equipment (PPE) to minimize exposure.[2][3][5]
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.[6][7]
-
Section 11: Toxicological Information: Describes the potential health effects of exposure.
-
-
Consult Additional Resources: If the SDS is unavailable or lacks clarity, consult other chemical safety resources for information on analogous compounds.
Step 2: Personal Protective Equipment (PPE) Selection
The selection of PPE is directly informed by the hazard assessment. The goal is to create a barrier between the user and the hazardous substance.[1][8]
General PPE Requirements for Laboratory Work:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. If there is a splash hazard, chemical splash goggles are necessary. A face shield worn over goggles may be required for tasks with a high risk of splashing.[9]
-
Hand Protection: The choice of gloves is critical and depends on the specific chemical being handled.[1][10] Consult the glove manufacturer's compatibility chart to ensure the selected gloves are resistant to the chemical and have an appropriate breakthrough time.[7]
-
Body Protection: A laboratory coat is standard for protecting skin and clothing. For highly corrosive or toxic materials, a chemically resistant apron or suit may be necessary.[1][9]
-
Respiratory Protection: If the chemical is volatile, produces hazardous vapors or dust, or if work is not being conducted in a chemical fume hood, respiratory protection may be required. The type of respirator will depend on the specific hazard and its concentration.[11][12]
Data Presentation: Summarizing Chemical Safety Information
To ensure that critical safety information is readily accessible, summarize the key data from the SDS into a standardized table. This table should be kept in the laboratory notebook or posted in the work area.
| Parameter | Information for "this compound" (Example from SDS) | Source (SDS Section) |
| Signal Word | Danger | 2 |
| Hazard Pictograms | Skull and Crossbones, Corrosion, Health Hazard | 2 |
| Hazard Statements | Fatal if swallowed. Causes severe skin burns and eye damage. May cause cancer. | 2 |
| Recommended Eye Protection | Chemical splash goggles and face shield. | 8 |
| Recommended Hand Protection | Nitrile gloves (specify thickness and breakthrough time). | 8 |
| Recommended Skin/Body Protection | Chemically resistant lab coat or apron. | 8 |
| Recommended Respiratory Protection | Use in a chemical fume hood. If not possible, use a full-face respirator with appropriate cartridges. | 8 |
| Incompatible Materials | Strong oxidizing agents, acids, bases. | 7 & 10 |
| Storage Requirements | Store in a cool, dry, well-ventilated area away from incompatible materials. | 7 |
| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | 4 |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. | 4 |
| First Aid: Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | 4 |
| Disposal Considerations | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | 13 |
Experimental Protocols: Procedural Guidance
Protocol for Preparing a Solution of "this compound"
This protocol outlines the steps for safely preparing a chemical solution, integrating the use of appropriate PPE and engineering controls.
1. Pre-Experiment Preparation: 1.1. Review the SDS for "this compound" and complete the chemical safety summary table. 1.2. Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[13] 1.3. Verify that the chemical fume hood is functioning correctly.
2. Donning Personal Protective Equipment: 2.1. Put on a lab coat. 2.2. Don the appropriate chemical-resistant gloves. 2.3. Wear chemical splash goggles. If a high splash risk is identified, also use a face shield.
3. Experimental Procedure (in a Chemical Fume Hood): 3.1. Place all necessary equipment and reagents inside the fume hood before starting. 3.2. Weigh the required amount of "this compound" solid on a tared weigh boat. 3.3. Carefully transfer the solid to a beaker containing the solvent. 3.4. Use a magnetic stirrer to dissolve the solid. Keep the container covered to the extent possible. 3.5. Once dissolved, transfer the solution to a labeled volumetric flask and dilute to the final volume. 3.6. Cap and invert the flask several times to ensure homogeneity.
4. Post-Experiment Procedures: 4.1. Tightly cap the final solution container and label it with the chemical name, concentration, date, and your initials. 4.2. Decontaminate all glassware and equipment that came into contact with "this compound". 4.3. Wipe down the work surface in the fume hood.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment based on a thorough hazard assessment.
References
- 1. hazchemsafety.com [hazchemsafety.com]
- 2. solusgrp.com [solusgrp.com]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. eoxs.com [eoxs.com]
- 5. How to interpret Safety Data Sheets [warwick.ac.uk]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. lsu.edu [lsu.edu]
- 8. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 9. afd.calpoly.edu [afd.calpoly.edu]
- 10. safeopedia.com [safeopedia.com]
- 11. How To Choose Chemical Personal Protective Equipment - Industrial Hygiene in the Workplace [industrialhygienepub.com]
- 12. epa.gov [epa.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
